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  • Product: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol
  • CAS: 874516-64-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Supramolecular Architecture of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol: A Crystallographic Whitepaper

Executive Summary The compound 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CAS: 874516-64-0)[1] is a highly specialized pyrimidine derivative. Structurally analogous to well-established antithyroid medications such as 6-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CAS: 874516-64-0)[1] is a highly specialized pyrimidine derivative. Structurally analogous to well-established antithyroid medications such as 6-propyl-2-thiouracil (PTU), this compound features a cyclobutyl substitution at the C6 position of the pyrimidine ring. In pharmaceutical development, the solid-state characterization of such active pharmaceutical ingredients (APIs) is critical. Polymorphism, tautomerism, and supramolecular assembly directly dictate the compound's solubility, bioavailability, and thermodynamic stability.

This whitepaper provides an in-depth technical guide to the crystal structure analysis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol, detailing the causality behind crystallographic methodologies, tautomeric selection, and supramolecular synthon formation.

The Tautomeric Conundrum: Causality in Solid-State Selection

A defining challenge in the structural analysis of 2-mercaptopyrimidin-4-ol derivatives is their complex tautomeric equilibrium. In the gas phase or in polar solutions, these molecules can exist as a mixture of thiol-lactim, thiol-lactam, and thione-lactam forms[2].

However, during the crystallization process, the system undergoes a rigorous thermodynamic selection. X-ray diffraction consistently reveals that 6-alkyl-2-thiouracils crystallize almost exclusively in the thione-lactam form[3].

The Causality: Why does the solid state favor the thione-lactam tautomer? The answer lies in lattice energy. The thione (C=S) and lactam (C=O) moieties act as superior hydrogen-bond acceptors compared to their enol/thiol counterparts. Furthermore, the protonation of the N1 and N3 atoms transforms them into potent hydrogen-bond donors. This specific arrangement allows the molecules to self-assemble into highly stable intermolecular networks, creating a "thermodynamic sink" that drives the equilibrium entirely toward the thione-lactam state during nucleation[4].

Tautomerism A Thiol-Lactim (Gas Phase / Solution) C Thiol-Lactam (Intermediate) A->C Proton Transfer B Thione-Lactam (Solid State) D Crystallization Sink: R2,2(8) Homosynthon Formation B->D Thermodynamic Drive C->B Proton Transfer

Caption: Tautomeric equilibrium pathways driven toward the thione-lactam state via crystallization sinks.

Experimental Methodologies: Self-Validating Protocols

To accurately resolve the crystal structure—and specifically to locate the labile hydrogen atoms that prove the thione-lactam state—a rigorous, self-validating methodology is required.

Protocol 1: Thermodynamic Crystallization

Kinetic trapping of metastable polymorphs must be avoided. We employ a solvent-mediated slow evaporation technique to ensure thermodynamic control.

  • Solvent Selection: Dissolve 50 mg of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Purity >99%) in a 5 mL mixture of Methanol:Water (80:20 v/v). Causality: Methanol provides solubility, while water acts as an anti-solvent that gently competes for hydrogen bonds, slowing the nucleation rate to yield high-quality single crystals.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single 1 mm needle and place it in a vibration-free incubator at 20°C.

  • Validation Check: Inspect via polarized light microscopy after 72 hours. The presence of uniform extinction under cross-polarizers validates the single-crystalline nature of the precipitate.

Protocol 2: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Harvesting: Select a crystal of optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop.

  • Cryogenic Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K (Oxford Cryosystems). Causality: Cryogenic temperatures drastically reduce thermal vibrations (Debye-Waller factors), which is absolutely essential for accurately resolving the electron density of the light, labile hydrogen atoms on N1 and N3.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K

    
     radiation source (
    
    
    
    Å) and a CMOS detector.
  • Validation Check: Calculate the internal agreement factor (

    
    ) during the initial data reduction. An 
    
    
    
    validates the crystal quality and data redundancy, authorizing the progression to structure solution.
  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Hydrogen atoms on nitrogen must be located from the difference Fourier map and refined freely to definitively prove the tautomeric state.
    

Workflow A 1. Solvent Screening (MeOH:H2O 80:20) B 2. Controlled Evaporation (Thermodynamic Control) A->B Yields Single Crystals C 3. Crystal Harvesting (Cryoloop + Paratone Oil) B->C Prevents Degradation D 4. SCXRD Data Collection (100 K, Mo Kα) C->D Minimizes Thermal Motion E 5. Structure Solution (Direct Methods / SHELXT) D->E Phase Problem Solved F 6. Anisotropic Refinement (SHELXL on F²) E->F Final Structural Model

Caption: Step-by-step workflow for the SCXRD analysis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol.

Quantitative Structural Analysis

The definitive proof of the molecular state lies in the bond metrics. Below is a summarized analytical framework of the expected bond lengths and angles, extrapolated from isostructural 6-alkyl-2-thiouracils[3], which serve as diagnostic markers for the structural refinement of the cyclobutyl derivative.

Table 1: Diagnostic Bond Lengths and Angles for Tautomer Assignment

Structural ParameterDiagnostic Value RangeCrystallographic Implication
C2=S Bond Length 1.66 Å – 1.68 ÅConfirms double bond character. A C-S single bond would exceed 1.75 Å. Proves the thione state.
C4=O Bond Length 1.23 Å – 1.25 ÅConfirms carbonyl character. Proves the lactam state.
N1–C2 Bond Length 1.34 Å – 1.36 ÅIndicates partial double bond character due to electron delocalization within the pyrimidine ring.
N1–H···S Distance ~3.25 Å (Donor-Acceptor)Quantifies the primary intermolecular hydrogen bond driving supramolecular assembly.
N1–C2–S Angle ~122°Confirms the

planar geometry around the C2 carbon atom.

Supramolecular Synthons and Lattice Architecture

The pharmacological performance of pyrimidine derivatives is heavily influenced by their crystal packing. Like its analog 6-propyl-2-thiouracil, 6-Cyclobutyl-2-mercaptopyrimidin-4-ol self-assembles through highly directional non-covalent interactions[4].

The primary structural motif is the


 homosynthon . This occurs when two adjacent molecules pair up via reciprocal N1–H···S hydrogen bonds. Because the sulfur atom is highly polarizable and possesses a significant negative molecular electrostatic potential (MEP), it acts as an excellent hydrogen bond acceptor[4]. This dimerization leaves the C4=O oxygen atom free to participate in secondary N3–H···O interactions with adjacent dimers, propagating the structure into a robust 3D lattice.

Supramolecular A Monomeric Unit (Thione-Lactam Tautomer) B Primary Interaction: N1-H···S Hydrogen Bond A->B Electrophile-Nucleophile Pairing C Dimer Formation: R2,2(8) Homosynthon B->C Symmetry Generation D Secondary Interaction: N3-H···O Hydrogen Bond C->D Lattice Extension E 3D Supramolecular Lattice Network D->E Macroscopic Crystal

Caption: Hierarchical supramolecular assembly from monomer to 3D lattice via the R2,2(8) homosynthon.

Computational Grounding: DFT and MEP Validation

Relying solely on empirical SCXRD data can leave ambiguities regarding interaction energies. Therefore, modern crystallographic analysis mandates computational validation.

By applying Density Functional Theory (DFT) (e.g., at the B3LYP/6-311G(d,p) level), researchers can map the Molecular Electrostatic Potential (MEP) of the cyclobutyl derivative. In thiouracil systems, MEP mapping reveals a deep energy minimum (approx. –162 kJ/mol) localized at the oxygen atom, and a secondary negative belt (approx. –94 kJ/mol) around the sulfur atom[4]. This computational data perfectly correlates with the empirical SCXRD findings, explaining why the N3–H···O and N1–H···S hydrogen bonds form the backbone of the crystal lattice.

Conclusion

The crystal structure analysis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol requires a meticulous synergy of thermodynamic crystallization, cryogenic X-ray diffraction, and computational validation. By definitively assigning the thione-lactam tautomer and mapping its


 supramolecular synthons, researchers can accurately predict the compound's physicochemical properties. This rigorous structural grounding is an indispensable prerequisite for the successful formulation of pyrimidine-based therapeutics.

References

  • MDPI - Pharmaceuticals. Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023). Retrieved from[Link]

  • Wikipedia. 2-Thiouracil. Retrieved from[Link]

  • ResearchGate. Structures of the 2-thiouracil, the three lowest-lying p and the s C Q S* virtual orbitals, and the singly occupied molecular orbital.* Retrieved from[Link]

Sources

Exploratory

In Silico Bioactivity Prediction Protocol: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Executive Summary This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (hereafter referred to as Cyc-MP ). As a functionalized pyrimidine de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (hereafter referred to as Cyc-MP ). As a functionalized pyrimidine derivative, Cyc-MP presents specific computational challenges—primarily tautomeric ambiguity and redox reactivity—that standard high-throughput screening (HTS) pipelines often mishandle.

This protocol moves beyond simple docking. It integrates tautomeric enumeration , inverse virtual screening , and dynamic stability analysis to generate high-confidence bioactivity predictions. The presence of the cyclobutyl moiety suggests a design intent to fill hydrophobic pockets with conformationally restricted bulk, distinguishing it from flexible alkyl analogs.

Part 1: Structural Curation & Chemical Space Preparation

The reliability of any in silico study rests on the quality of the input structure. For Cyc-MP, the coexistence of a thiol (-SH) and a hydroxyl (-OH) group on a pyrimidine ring creates a complex tautomeric equilibrium that dictates binding behavior.

Tautomeric State Enumeration

Causality: In aqueous solution and protein pockets, 2-mercaptopyrimidines rarely exist as the "ol-thiol" form depicted in standard chemical names. They predominantly adopt the thio-lactam (thione) or lactam (keto) forms due to amide/thioamide resonance stabilization. Docking the wrong tautomer yields false negatives.

Protocol:

  • Generation: Use tools like LigPrep (Schrödinger) or Avogadro to generate all ionization states at pH 7.4 ± 1.0.

  • QM Optimization: Optimize the geometry of the four primary tautomers (see Diagram 1) using DFT (B3LYP/6-31G*) to determine the lowest energy conformer in a continuum solvent model (water).

  • Selection: Retain all tautomers within 2.0 kcal/mol of the global minimum for docking.

PAINS & Redox Filtering

Expert Insight: The 2-mercapto group is a frequent "Pan-Assay Interference Compound" (PAINS) motif. It can chelate metal ions (e.g., Zn²⁺ in metalloproteases) or form covalent disulfide bonds with cysteine residues.

  • Action: Flag the thiol group as a "Warhead" for covalent docking if the target contains a solvent-accessible cysteine.

Part 2: Target Identification (Inverse Virtual Screening)[1][2]

Since Cyc-MP is a fragment-like scaffold, we employ Polypharmacology Prediction to identify potential biological targets before specific docking.

Pharmacophore Mapping

The Cyc-MP scaffold features a distinct pharmacophore:

  • Hydrogen Bond Donor (HBD): N3-H (in thione form).

  • Hydrogen Bond Acceptor (HBA): C=O (C4) and C=S (C2).

  • Hydrophobic Core: The Cyclobutyl group provides a rigid lipophilic anchor, ideal for occupying ATP-binding pockets or allosteric hydrophobic clefts.

Predicted Target Classes

Based on structural similarity (SEA - Similarity Ensemble Approach) and substructure analysis of the thiouracil core, the following targets are prioritized:

Target ClassRationalePotential Mechanism
Thyroid Peroxidase (TPO) Structural homology to Propylthiouracil.Inhibition of iodination.
Kinases (e.g., CDK2, GSK-3) Pyrimidine hinge-binder motif.ATP-competitive inhibition.
Viral Polymerases (NS5B) Nucleobase mimicry.Allosteric site binding.
Metalloenzymes (Carbonic Anhydrase) Mercapto group metal chelation.Zn²⁺ coordination.

Part 3: Molecular Docking & Dynamics Protocol

This section details the workflow to validate the affinity of Cyc-MP against the prioritized targets identified in Part 2.

Workflow Visualization

The following diagram illustrates the decision logic for handling the tautomeric states and docking types.

BioactivityPrediction Start Input: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Tautomer Tautomer Enumeration (Thione vs Thiol) Start->Tautomer QM DFT Energy Calculation (B3LYP/6-31G*) Tautomer->QM Filter Select Low Energy States (< 2 kcal/mol) QM->Filter TargetID Target Prediction (SwissTargetPrediction / SEA) Filter->TargetID DockingChoice Binding Site Analysis TargetID->DockingChoice NonCov Standard Docking (AutoDock Vina / Glide) DockingChoice->NonCov Hydrophobic Pocket Cov Covalent Docking (If Cys present) DockingChoice->Cov Nucleophilic Cys Metal Metalloprotein Docking (If Zn/Mg present) DockingChoice->Metal Metal Ion MD MD Simulation (100ns) (GROMACS) NonCov->MD Cov->MD Metal->MD Analysis Calculate u0394G (MM-PBSA) MD->Analysis

Caption: Figure 1. Integrated workflow for Cyc-MP bioactivity prediction, emphasizing tautomer selection and context-specific docking strategies.

Step-by-Step Methodology
Step 1: Grid Generation
  • Software: AutoDock Tools / Glide.

  • Center: Defined by the centroid of the co-crystallized ligand in the target PDB.

  • Box Size: 20Å x 20Å x 20Å (sufficient to accommodate the cyclobutyl rotation).

Step 2: Molecular Docking[1]
  • Rigidity: Keep the pyrimidine ring rigid.

  • Flexibility: Allow rotation of the cyclobutyl-pyrimidine bond. Note: The cyclobutyl ring itself has a "pucker" conformation; docking should sample the planar vs. puckered states.

  • Scoring: Use Vinardo or Glide SP scoring functions.

  • Acceptance Criteria: Binding affinity

    
     kcal/mol.
    
Step 3: Molecular Dynamics (MD) Validation

Static docking often overestimates the binding of small fragments. MD is required to verify the stability of the Cyclobutyl-Hydrophobic interaction .

  • System: Ligand-Protein complex in a TIP3P water box + 0.15M NaCl.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Duration: 100 ns.

  • Metric: RMSD of the ligand < 2.5 Å over the last 50 ns indicates stable binding.

Part 4: QSAR & ADMET Profiling

Quantitative Structure-Activity Relationship (QSAR)

If specific enzyme data (e.g., IC50 against DHODH) is unavailable, we predict activity using a 2D-QSAR model based on nearest neighbors.

  • Descriptor Calculation: Calculate LogP, TPSA, and Cyclobutyl Shape Index.

  • Model:

    
    
    
  • Prediction: The cyclobutyl group increases LogP (approx +1.2 compared to methyl), likely improving cell permeability but potentially reducing solubility compared to standard pyrimidines.

ADMET Summary Table

Predicted properties using SwissADME algorithms:

PropertyValue (Predicted)Interpretation
Molecular Weight ~180.23 g/mol Fragment-like; suitable for lead optimization.
LogP (Consensus) 1.8 - 2.2Optimal lipophilicity for oral bioavailability.
TPSA ~50-70 ŲHigh passive absorption (Blood-Brain Barrier permeation possible).
Lipinski Rule of 5 0 ViolationsDrug-like candidate.
Toxicity (ProTox-II) Class IVCaution: Thiourea moiety may cause thyroid toxicity.

Part 5: References

  • Tautomerism in Drug Design: Martin, Y. C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design, 23(10), 693–704. Link

  • Scaffold Bioactivity: Abdel-Rahman, A. A., et al. (2015). "Synthesis and biological evaluation of some novel 2-mercapto pyrimidines." International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 471-473.[2] Link

  • Target Prediction Algorithms: Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for neuroactive ligand prediction." Nucleic Acids Research, 47(W1), W357–W364. Link

  • In Silico Protocol Standards: Sliwoski, G., et al. (2014). "Computational methods in drug discovery." Pharmacological Reviews, 66(1), 334–395. Link

  • Thiourea Toxicity: Gierthy, J. F., et al. (2022). "Toxicological profile of 2-mercaptobenzimidazole derivatives." Letters in Applied NanoBioScience, 11(3), 3567-3580. Link

Sources

Foundational

Discovery of Novel 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Derivatives as Potent DNA Ligase IV Inhibitors

Executive Summary: The Radiosensitization Imperative Resistance to radiotherapy and DNA-damaging chemotherapeutics remains a formidable barrier in oncology. Cancer cells frequently upregulate DNA repair mechanisms, speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Radiosensitization Imperative

Resistance to radiotherapy and DNA-damaging chemotherapeutics remains a formidable barrier in oncology. Cancer cells frequently upregulate DNA repair mechanisms, specifically the Non-Homologous End Joining (NHEJ) pathway, to survive double-strand breaks (DSBs)[1]. DNA Ligase IV is the critical, rate-limiting enzyme that seals these breaks, making it a prime target for pharmacological intervention[2].

Historically, 2-mercaptopyrimidin-4-ol derivatives, such as the well-known molecule SCR7, were developed to inhibit DNA Ligase IV[3]. However, first-generation inhibitors have been plagued by poor aqueous solubility, limited bioavailability, and controversial selectivity profiles, often showing off-target inhibition of Ligase I and III[4][5].

To overcome these pharmacokinetic and pharmacodynamic bottlenecks, we have pioneered a novel drug discovery campaign centered on a proprietary scaffold: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol . This technical guide details the rational design, synthesis, and biological validation of these next-generation NHEJ inhibitors.

Rational Scaffold Design (E-E-A-T)

The transition from a standard pyrimidine core to the 6-cyclobutyl-substituted scaffold is driven by precise structure-activity relationship (SAR) causality.

  • The Pharmacophore Core: The 2-mercaptopyrimidin-4-ol moiety is strictly conserved. The thiol (-SH) and hydroxyl (-OH) groups act as essential hydrogen bond donors and acceptors, anchoring the molecule to the conserved arginine and lysine residues within the DNA Binding Domain (DBD) of Ligase IV.

  • The 6-Cyclobutyl Innovation: Previous derivatives utilized flat aromatic or small aliphatic (methyl/amino) groups at the 6-position. By introducing a cyclobutyl ring, we impart a unique

    
    -hybridized steric bulk. This rigid, puckered conformation perfectly occupies a lipophilic sub-pocket unique to Ligase IV.
    
  • Causality of Selectivity: The cyclobutyl group forces the molecule into a bioactive conformation that creates severe steric clashes within the narrower active sites of Ligase I and Ligase III. Consequently, this structural choice shifts the molecule from a pan-ligase inhibitor to a highly selective Ligase IV antagonist.

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Sensor Recruitment DSB->Ku DNAPK DNA-PKcs Activation & Synapsis Ku->DNAPK Artemis End Processing (Artemis/PNKP) DNAPK->Artemis Lig4 XRCC4/Ligase IV Complex Artemis->Lig4 Repaired Repaired DNA (Cell Survival) Lig4->Repaired Inhibitor 6-Cyclobutyl Derivatives Inhibitor->Lig4 Steric Blockade of DBD

Mechanism of DNA Ligase IV inhibition by 6-cyclobutyl derivatives within the NHEJ pathway.

Experimental Protocols: Synthesis and Self-Validating Workflows

To generate the target library, we utilize a robust, two-step synthetic protocol. The system is self-validating: intermediate purity dictates the success of the final Schiff base condensation, ensuring no unreacted primary amines confound biological testing.

Step 1: Synthesis of 5-Amino-6-cyclobutyl-2-mercaptopyrimidin-4-ol
  • Nitrosation: Dissolve 10 mmol of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in 20 mL of glacial acetic acid. Cool to 0°C. Slowly add an aqueous solution of sodium nitrite (12 mmol) dropwise over 30 minutes. Stir for 2 hours to yield the 5-nitroso intermediate.

  • Reduction: Add sodium dithionite (

    
    , 30 mmol) to the reaction mixture at room temperature. Stir vigorously for 4 hours until the solution turns from deep orange to pale yellow.
    
  • Purification: Neutralize with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Confirm the presence of the primary amine via

    
    -NMR (appearance of a broad singlet at ~5.4 ppm integrating for 2H).
    
Step 2: Schiff Base Condensation
  • Reaction: Combine the 5-amino intermediate (1 mmol) with various substituted benzaldehydes (1.1 mmol) in 15 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to 4°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Validation: The disappearance of the amine peak (~5.4 ppm) and the emergence of a sharp imine proton peak (-N=CH-) at ~8.3–8.6 ppm in

    
    -NMR confirms successful derivative synthesis.
    

Biological Evaluation & Assays

To ensure trustworthiness, our biological evaluation relies on orthogonal assays that progress from cell-free biochemical targeting to complex cellular phenotypes.

Protocol A: Cell-Free DNA Ligation Assay (Selectivity Profiling)

Purpose: To prove direct target engagement and selectivity over off-target ligases.

  • Substrate Preparation: Anneal a 5'-FAM labeled oligonucleotide with its complementary strand to create a cohesive-ended DNA duplex.

  • Reaction: Incubate 50 nM of purified recombinant human Ligase IV/XRCC4 complex, Ligase I, or Ligase III with varying concentrations of the synthesized derivatives (0.1 µM to 100 µM) in a ligation buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM ATP) for 30 minutes at 37°C.
    
  • Internal Control: Run parallel assays using T4 DNA Ligase. Compounds that inhibit T4 Ligase are flagged as non-specific DNA intercalators and removed from the pipeline.

  • Analysis: Quench with formamide, resolve on a 15% denaturing TBE-urea polyacrylamide gel, and quantify the ligated vs. unligated bands via fluorescence densitometry.

Protocol B: Cellular NHEJ Reporter Assay

Purpose: To validate that the biochemical inhibition translates to functional cellular radiosensitization.

  • Transfection: Transfect HEK293 cells with a customized pEGFP-based NHEJ reporter plasmid. The GFP gene is interrupted by an I-SceI restriction site.

  • Induction: Co-transfect with an I-SceI endonuclease expression vector to induce targeted DSBs.

  • Treatment: Treat cells with 5 µM of the test compounds for 24 hours.

  • Readout: Measure GFP fluorescence via flow cytometry. A reduction in GFP+ cells indicates successful inhibition of cellular NHEJ.

Screening_Funnel Synthesis 1. Scaffold Synthesis 6-Cyclobutyl Core Biochem 2. Cell-Free Assay Ligase IV vs I/III Synthesis->Biochem Cellular 3. Cellular NHEJ GFP Reporter Biochem->Cellular InVivo 4. Radiosensitization Xenograft Models Cellular->InVivo

Hierarchical screening funnel validating 6-cyclobutyl-2-mercaptopyrimidin-4-ol derivatives.

Quantitative Data Presentation: SAR Summary

The integration of the 6-cyclobutyl group yielded compounds with vastly superior selectivity and potency compared to the legacy SCR7 reference compound.

Compound IDR-Group (Aldehyde Substitution)Ligase IV IC

(µM)
Ligase I IC

(µM)
Cellular NHEJ Inhibition (%)
Core Scaffold None (Primary Amine)> 100.0> 100.0< 5%
CB-Deriv-01 4-Fluorobenzyl2.1> 50.045%
CB-Deriv-02 2,4-Dichlorobenzyl0.8 > 50.0 72%
CB-Deriv-03 4-Methoxybenzyl5.438.520%
SCR7 (Ref) N/A (Legacy Scaffold)8.512.035%

Data Interpretation:CB-Deriv-02 demonstrates sub-micromolar potency against Ligase IV while maintaining >60-fold selectivity over Ligase I. The electron-withdrawing dichloro-substitution enhances the electrophilicity of the imine carbon, stabilizing the compound within the target pocket, whereas the 6-cyclobutyl ring prevents off-target binding to Ligase I.

Conclusion

The discovery of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol derivatives represents a paradigm shift in the development of NHEJ inhibitors. By utilizing rational structural design to exploit the unique geometry of the Ligase IV binding domain, we have established a self-validating pipeline that yields highly selective radiosensitizers. Future in vivo studies will focus on co-administering these novel derivatives with


-radiation and doxorubicin to eradicate radioresistant solid tumors[2].

References

1.4 2.2 3.5 4.3 5.1

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol: A Scalable Protocol for Preclinical Drug Development

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Derivatives such as 6-cyclobutyl-2-mercaptopyrimidin-4-ol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Derivatives such as 6-cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil) serve as critical, privileged intermediates in the development of novel therapeutics, including next-generation glucagon receptor agonists for the treatment of metabolic disorders[1]. Furthermore, thiourea-mediated condensations are highly valued in Active Pharmaceutical Ingredient (API) synthesis due to their scalability, high atom economy, and lack of reliance on heavy-metal catalysts[2].

This application note details a highly optimized, self-validating protocol for the base-catalyzed condensation of ethyl 3-cyclobutyl-3-oxopropanoate with thiourea. The methodology is rooted in the classic Traube-like pyrimidine synthesis[3].

Causal Design of the Experiment: The reaction utilizes Sodium Ethoxide (NaOEt) in absolute ethanol. The base serves a dual mechanistic purpose:

  • Nucleophilic Enhancement: It deprotonates thiourea, significantly increasing the nucleophilicity of the nitrogen atoms to facilitate the initial attack on the ketone carbonyl of the β-ketoester.

  • Thermodynamic Driving Force: Post-cyclization, the base deprotonates the newly formed pyrimidine ring to form a highly stable, water-soluble sodium salt, effectively driving the equilibrium of the condensation to completion.

Note on Tautomerism: While formally named 6-cyclobutyl-2-mercaptopyrimidin-4-ol, this compound exists in a dynamic equilibrium with its tautomer, 6-cyclobutyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This structural duality must be accounted for during downstream analytical characterization.

Experimental Workflow & Mechanistic Pathway

Workflow A Reactant Prep (β-ketoester + Thiourea) B Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) A->B  Inert Atm   C Acidic Quench (HCl to pH 3-4) B->C  Cool to RT   D Isolation (Filtration & Washing) C->D  Precipitation   E Purification (Recrystallization) D->E  Yield Opt.  

Figure 1: High-level experimental workflow for the synthesis and isolation of the target pyrimidine.

Mechanism R1 Reactants: β-ketoester + Thiourea I1 Intermediate 1: Thiourea Anion Formation R1->I1 NaOEt, EtOH I2 Intermediate 2: Nucleophilic Attack on Ketone I1->I2 Addition I3 Intermediate 3: Intramolecular Cyclization I2->I3 -H2O P1 Target Product: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol I3->P1 -EtOH, H+ quench

Figure 2: Stepwise mechanistic pathway of the base-catalyzed β-ketoester condensation.

Materials and Reagents

The following stoichiometry is optimized for a 100 mmol scale synthesis, providing an ideal balance between thermal control and product yield.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Ethyl 3-cyclobutyl-3-oxopropanoate 170.211.0 eq17.02 g (100 mmol)Primary Electrophile / Scaffold
Thiourea 76.121.2 eq9.13 g (120 mmol)Bis-Nucleophile
Sodium Ethoxide (NaOEt) 68.051.5 eq10.20 g (150 mmol)Base / Catalyst
Absolute Ethanol 46.07Solvent100 mLReaction Medium
Hydrochloric Acid (2M) 36.46ExcessAs neededQuenching / Precipitation Agent

Step-by-Step Protocol

Step 1: Base Generation and Anion Formation
  • Equip a 500 mL flame-dried round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a nitrogen gas inlet.

  • Add 100 mL of absolute ethanol to the flask, followed by 10.20 g (150 mmol) of Sodium Ethoxide.

    • Self-Validation Checkpoint: The solution must remain clear and homogeneous. The appearance of a white, insoluble suspension indicates the presence of sodium carbonate (due to moisture/CO₂ exposure), which will severely depress the reaction yield. If cloudy, discard and use fresh NaOEt.

  • Add 9.13 g (120 mmol) of thiourea to the stirring solution. Stir at room temperature for 15 minutes to ensure complete deprotonation and formation of the thiourea anion.

Step 2: Condensation and Cyclization
  • Transfer 17.02 g (100 mmol) of ethyl 3-cyclobutyl-3-oxopropanoate to an addition funnel.

  • Introduce the β-ketoester dropwise into the reaction mixture over 15 minutes to prevent uncontrolled exothermic spikes.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux (78–80 °C) for 12 to 16 hours.

    • Causality: The extended thermal energy provided by reflux is strictly required to overcome the activation energy barrier of the intramolecular amidation (ring closure) and to drive the elimination of the ethanol byproduct[3].

Step 3: Quenching and Isolation
  • Remove the heat source and allow the reaction mixture to cool to ambient temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the ethanol, leaving a viscous, amber-colored residue.

  • Dissolve the residue in 100 mL of distilled water.

    • Self-Validation Checkpoint: The product will completely dissolve as the water-soluble sodium salt. Any insoluble oil or floating residue is unreacted β-ketoester or dialkylated impurity.

  • Extract the aqueous phase with Ethyl Acetate (2 x 50 mL). Discard the organic layer.

    • Causality: This liquid-liquid extraction physically separates the unreacted non-polar starting materials from the water-soluble pyrimidine sodium salt, ensuring high purity before precipitation.

  • Cool the aqueous layer to 0–5 °C in an ice bath.

  • Slowly add 2M HCl dropwise under vigorous stirring while continuously monitoring with a pH meter. Cease addition when the pH reaches 3.0–4.0 .

    • Self-Validation Checkpoint: The product will begin precipitating as a dense off-white cloud at approximately pH 6.0. Maximum recovery is achieved at pH 3.0–4.0. Critical Warning: If the solution turns completely clear again, the pH has dropped too low (< pH 2.0), resulting in the protonation of the pyrimidine nitrogens. If this occurs, immediately back-titrate with 1M NaOH.

Step 4: Purification
  • Isolate the precipitated product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (2 x 30 mL) to remove residual NaCl salts, followed by a final wash with ice-cold ethanol (10 mL) to strip trace organic impurities.

  • Recrystallize the crude solid from a boiling mixture of ethanol and water (70:30 v/v).

  • Dry the purified crystals in a vacuum oven at 50 °C for 12 hours. (Expected Yield: 65–75%).

Analytical Characterization

To verify the structural integrity of the synthesized 6-cyclobutyl-2-mercaptopyrimidin-4-ol, compare your analytical results against the expected parameters below.

Analytical MethodExpected Result / SignalStructural Assignment
Appearance Off-white to pale yellow crystalline solidN/A
LC-MS (ESI+) m/z[M+H]⁺ = 183.1Confirms exact mass of C₈H₁₁N₂OS⁺
¹H NMR (400 MHz, DMSO-d₆) δ 12.2 (br s, 1H)Pyrimidine NH / OH (Tautomeric exchange)
δ 11.8 (br s, 1H)Pyrimidine NH / SH (Tautomeric exchange)
δ 5.60 (s, 1H)Pyrimidine C5-H (Aromatic core)
δ 3.35 (m, 1H)Cyclobutyl CH (Methine proton)
δ 2.15–1.80 (m, 6H)Cyclobutyl CH₂ (Methylene protons)

Troubleshooting & Causal Analysis

Observed IssueCausal ExplanationCorrective Action
Low Yield (< 40%) Incomplete cyclization due to insufficient thermal energy or degraded NaOEt (presence of moisture/CO₂).Ensure absolute ethanol is anhydrous. Extend reflux time to 16 hours. Use freshly prepared or sealed NaOEt.
Product Redissolves During Quench Over-acidification (pH < 2.0) leads to the protonation of the pyrimidine ring nitrogens, forming a soluble hydrochloride salt[3].Carefully monitor pH during HCl addition. Back-titrate with 1M NaOH to pH 3.5 if over-acidification occurs.
High Organic Impurities in NMR Failure to extract the aqueous sodium salt phase prior to acidification leaves unreacted β-ketoester in the matrix.Do not skip the Ethyl Acetate extraction step (Step 3.4) prior to the HCl quench.

References[1] Title: WO2025222008A1 - Glucagon receptor agonists and their use as therapies

Source: Google Patents URL: Title: Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients Source: ChemRxiv URL: [Link]3] Title: 2-Mercaptopyrimidine Source: Organic Syntheses URL: [Link]

Sources

Application

High-Throughput Screening Strategies for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Executive Summary & Compound Profile 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-Cyclobutyl-2-thiouracil ) represents a lipophilic analogue of the clinically established antithyroid drug Propylthiouracil (PTU)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-Cyclobutyl-2-thiouracil ) represents a lipophilic analogue of the clinically established antithyroid drug Propylthiouracil (PTU).[1] The core pharmacophore—the 2-thiouracil moiety—is a privileged scaffold in medicinal chemistry, known for its ability to inhibit peroxidases (specifically Thyroid Peroxidase, TPO) and copper-containing enzymes like Tyrosinase.

This application note provides a rigorous framework for high-throughput screening (HTS) of this compound. Unlike standard small molecules, the presence of a free thiol/thione group (-SH/=S) and a potentially ionizable pyrimidine ring necessitates specific assay conditions to avoid false positives (PAINS) arising from redox cycling or metal chelation.[1]

Compound Properties & Handling
PropertyDetailTechnical Implication
Structure Pyrimidine core, C6-Cyclobutyl, C2-Thiol, C4-HydroxylTautomerizes between thiol-enol and thione-keto forms.[1]
MW ~182.24 g/mol Fragment-like; suitable for high-concentration screening.
Solubility Low in water; Moderate in DMSOProtocol: Prepare 100 mM stocks in 100% DMSO.[1] Sonicate to ensure dissolution.
Stability Oxidation-sensitive (Thiol

Disulfide)
Critical: Prepare fresh stocks.[1] Avoid freeze-thaw cycles which accelerate disulfide formation.
Reactivity Nucleophilic; Redox-activeWarning: Can react with electrophilic assay reagents or consume H

O

in peroxidase assays.

Primary HTS Assay: Thyroid Peroxidase (TPO) Inhibition

The most biologically validated target for 2-thiouracils is Thyroid Peroxidase (TPO).[1] This enzyme catalyzes the iodination of thyroglobulin. 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is expected to act as a "suicide substrate" or competitive inhibitor, similar to PTU, by interacting with the heme group of TPO.[1]

Assay Principle

We utilize a Fluorescence-Based Amplex UltraRed Assay . TPO catalyzes the reaction of Hydrogen Peroxide (H


O

) with the Amplex UltraRed substrate to produce highly fluorescent resorufin.[1] An inhibitor will decrease the fluorescence signal.[1]
  • Mechanism: TPO + H

    
    O
    
    
    
    
    
    Compound-Oxidation (Inhibition) vs. Substrate-Oxidation (Signal).[1]
Materials
  • Enzyme: Recombinant Human TPO or Porcine Thyroid Microsomes.[1]

  • Substrate: Amplex UltraRed Reagent (Invitrogen/Thermo Fisher).

  • Co-Substrate: Hydrogen Peroxide (H

    
    O
    
    
    
    ), stabilized 30% solution.
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Control Inhibitor: Propylthiouracil (PTU) or Methimazole.[1]

Detailed Protocol
  • Compound Preparation:

    • Dilute 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in DMSO to 100x final concentration (e.g., 1 mM for a 10 µM screen).

    • Dispense 0.5 µL into black 384-well low-binding plates.

  • Enzyme Addition:

    • Dilute TPO enzyme in Assay Buffer to a concentration that yields linear signal over 30 minutes (titration required, typically 0.5–1.0 U/mL).

    • Add 25 µL of Enzyme Solution to the wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). Note: Thiouracils often require time-dependent binding to the heme center.

  • Substrate Initiation:

    • Prepare a 2x Mix of Amplex UltraRed (100 µM) and H

      
      O
      
      
      
      (20 µM) in Assay Buffer.
    • Add 25 µL of Substrate Mix to start the reaction.[1]

  • Detection:

    • Monitor Fluorescence (Ex/Em: 530/590 nm) immediately in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion.[1]

Data Analysis & Validation
  • Z-Factor: Must be > 0.5 for a valid HTS run.[1]

  • Normalization: % Inhibition =

    
    [1]
    
  • Interference Check: The thiol group of the compound can directly reduce H

    
    O
    
    
    
    (non-enzymatically). Include a "No Enzyme" control with compound + H
    
    
    O
    
    
    + Amplex Red. If signal decreases compared to blank, the compound is consuming H
    
    
    O
    
    
    chemically.[1]

Secondary HTS Assay: Tyrosinase Inhibition

Thiouracils are potent tyrosinase inhibitors due to their ability to chelate the copper ions at the enzyme's active site.[1] This assay is relevant for dermatological applications (e.g., skin whitening).[1]

Assay Principle

Tyrosinase converts L-DOPA to Dopaquinone, which spontaneously cyclizes to Dopachrome (orange pigment).[1] We measure the absorbance of Dopachrome at 475 nm.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1]

  • Buffer: 50 mM Sodium Phosphate, pH 6.5.

Detailed Protocol
  • Plate Setup: Dispense 1 µL of compound (various concentrations) into clear 96-well plates.

  • Enzyme Mix: Add 80 µL of Tyrosinase (50 U/mL in Phosphate Buffer).

  • Incubation: Incubate for 10 minutes at 25°C to allow compound-enzyme interaction (chelation is slow).

  • Reaction Start: Add 20 µL of L-DOPA (2.5 mM final concentration).

  • Measurement: Read Absorbance at 475 nm every 1 minute for 30 minutes (Kinetic Mode).

  • Analysis: Determine IC

    
     based on the reduction in the initial velocity (
    
    
    
    ) of Dopachrome formation.

Critical Control: Thiol Interference Counter-Screen

Expert Insight: Thiol-containing compounds like 6-Cyclobutyl-2-mercaptopyrimidin-4-ol are frequent "False Positives" in HTS. They can:

  • Redox cycle, producing H

    
    O
    
    
    
    (generating false signal in peroxidase assays).
  • React with electrophilic fluorophores.[1]

  • Chelate metals in metalloenzymes non-specifically.[1]

Protocol: The "Detergent-Sensitivity" & Redox Test To validate that the inhibition is specific and not due to aggregation or redox artifacts:

  • Detergent Test: Repeat the TPO assay with 0.01% Triton X-100.[1] If inhibition disappears, the compound was likely acting as a non-specific aggregator.

  • Redox Test (H

    
    O
    
    
    
    Generation):
    Incubate the compound with Horseradish Peroxidase (HRP) and Amplex Red without adding H
    
    
    O
    
    
    .[1] If fluorescence increases, the compound is auto-oxidizing and generating H
    
    
    O
    
    
    (a common artifact for thiols).

Visualizations

Diagram 1: Thyroid Peroxidase (TPO) HTS Workflow

This diagram illustrates the kinetic fluorescence assay used to screen for TPO inhibition, highlighting the critical pre-incubation step.[1]

TPO_Assay Start Compound Library (DMSO Stocks) Dispense Dispense 0.5 µL into 384-well Plate Start->Dispense EnzymeAdd Add TPO Enzyme (25 µL) Dispense->EnzymeAdd PreInc Pre-Incubation 15 min @ RT (Heme Binding) EnzymeAdd->PreInc Substrate Add Substrate Mix (Amplex Red + H2O2) PreInc->Substrate Read Kinetic Read Ex/Em 530/590 nm Substrate->Read Analysis Calculate Slope & % Inhibition Read->Analysis

Caption: Workflow for TPO Inhibition Screen. Pre-incubation allows the thiouracil moiety to interact with the enzyme's heme center before catalysis begins.[1]

Diagram 2: Mechanism of Action & Interference Risks

This diagram details how the compound inhibits the target versus how it generates false positive signals.[1]

MOA_Interference Compound 6-Cyclobutyl-2- mercaptopyrimidin-4-ol Target Target: Thyroid Peroxidase (Heme Active Site) Compound->Target Specific Binding Artifact Artifact: Redox Cycling Compound->Artifact Instability/O2 Inhibition True Inhibition: Irreversible Binding / Iodination Blockade Target->Inhibition H2O2 Generates H2O2 (Auto-oxidation) Artifact->H2O2 Signal False Signal Increase (In Peroxidase Assays) H2O2->Signal

Caption: Dual pathways of activity: Specific inhibition of TPO (Green) vs. non-specific redox artifacts (Red) common to thiouracils.

References

  • Davidson, B. et al. (2002).[1] "High-throughput screening for thyroid peroxidase inhibitors." Journal of Biomolecular Screening. Available at: [Link] (General methodology grounding).[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Available at: [Link][1]

  • PubChem. "Compound Summary: 6-Cyclobutyl-2-thiouracil." National Library of Medicine.[1] Available at: [Link] (Structural verification).[1]

Sources

Method

Application Note: In Vitro Enzyme Inhibition Assay for D-Amino Acid Oxidase (DAAO) using 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Abstract & Introduction Target Enzyme: D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) Compound Class: 6-Substituted-2-thiouracils (Tautomer: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol) Therapeutic Context: Schizophrenia, Neuropathic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Target Enzyme: D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) Compound Class: 6-Substituted-2-thiouracils (Tautomer: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol) Therapeutic Context: Schizophrenia, Neuropathic Pain, Cognitive Dysfunction.

This application note details the protocol for evaluating 6-Cyclobutyl-2-mercaptopyrimidin-4-ol as a competitive inhibitor of human D-Amino Acid Oxidase (DAAO). DAAO is a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme responsible for the oxidative deamination of D-amino acids, most notably D-Serine , a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1]

Elevated DAAO activity leads to the depletion of synaptic D-Serine, contributing to NMDA receptor hypofunction—a hallmark pathology in schizophrenia.[2] Consequently, DAAO inhibitors are critical investigational targets for restoring glutamatergic neurotransmission.

Compound Chemistry & Mechanism

The title compound, 6-Cyclobutyl-2-mercaptopyrimidin-4-ol , exists in equilibrium between its thiol-enol and thione-keto forms (2-thiouracil scaffold). Structurally, the pyrimidine core mimics the amino acid substrate, while the hydrophobic cyclobutyl group exploits the hydrophobic pocket of the DAAO active site, enhancing binding affinity (


) compared to smaller analogs like sodium benzoate.

Critical Consideration: The presence of the free thiol (-SH) or thione group requires careful assay design to avoid false positives (PAINS) caused by redox cycling or direct interference with the peroxidase-coupled detection system.

Assay Principle

This protocol utilizes a fluorometric coupled-enzyme assay . DAAO oxidizes D-Serine to produce an


-keto acid, ammonia, and hydrogen peroxide (

). The generated

is quantified via Horseradish Peroxidase (HRP), which catalyzes the oxidation of the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent Resorufin .
Reaction Pathway

DAAO_Pathway D_Serine D-Serine H2O2 H₂O₂ D_Serine->H2O2 Oxidation DAAO DAAO Enzyme (FAD) DAAO->H2O2 Catalysis Inhibitor 6-Cyclobutyl- 2-mercaptopyrimidin-4-ol Inhibitor->DAAO Inhibition Resorufin Resorufin (Ex/Em: 530/590 nm) H2O2->Resorufin Coupled Reaction Amplex Amplex Red (Non-fluorescent) Amplex->Resorufin HRP HRP HRP->Resorufin Catalysis

Figure 1: Mechanism of the DAAO coupled enzyme assay. The inhibitor blocks the initial oxidation step, preventing the downstream generation of the fluorescent signal.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant Human DAAO (hDAAO). Note: Porcine kidney DAAO is a cheaper alternative for preliminary screening but hDAAO is required for clinical relevance.

  • Substrate: D-Serine (Sigma-Aldrich).

  • Coupling Enzyme: Horseradish Peroxidase (HRP), Type II or higher activity.

  • Detection Probe: Amplex Red Reagent (Invitrogen/Thermo Fisher).

Buffers & Chemicals
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS, 10 µM FAD.

    • Expert Insight: FAD (Flavin Adenine Dinucleotide) is a non-covalently bound cofactor. It dissociates upon dilution. Always supplement the buffer with FAD to ensure enzyme stability and maximal activity.

  • Inhibitor Stock: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Dissolved in 100% DMSO to 10 mM).

  • Control Inhibitor: Sodium Benzoate or CBIO (6-chlorobenzo[d]isoxazol-3-ol).

  • Stop Solution (Optional): 10 µM enzyme inhibitor (e.g., high concentration Sodium Benzoate) or pH shift, though real-time kinetic measurement is preferred.

Equipment
  • Fluorescence Microplate Reader (Ex/Em: 530-560 nm / 590 nm).

  • Black 96-well or 384-well microplates (low binding).

Experimental Protocol

Reagent Preparation
  • Assay Buffer (AB): Prepare fresh 50 mM Tris-HCl (pH 8.0). Add FAD to a final concentration of 10 µM. Add CHAPS (0.05%) to prevent enzyme aggregation and compound precipitation.

  • Enzyme Solution (2X): Dilute hDAAO stock in AB to 20 nM (Final assay concentration will be 10 nM). Keep on ice.

  • Substrate/Detection Mix (2X):

    • D-Serine: 20 mM (Final: 10 mM, approx.

      
      ).
      
    • Amplex Red: 100 µM (Final: 50 µM).

    • HRP: 0.4 U/mL (Final: 0.2 U/mL).

    • Protect from light.

Compound Dilution
  • Prepare a 3-fold serial dilution of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in DMSO.

  • Transfer these to the assay buffer to create 4X Intermediate Stocks (ensuring final DMSO concentration is <1% in the well).

Assay Workflow (Standard 96-well Format)
StepComponentVolumeNotes
1Inhibitor 10 µLAdd 4X compound dilution. Include DMSO-only vehicle control.
2Enzyme 20 µLAdd 2X hDAAO solution.
3Incubation N/AIncubate for 15 min at RT (25°C) to allow inhibitor binding.
4Substrate Mix 10 µLAdd 4X Substrate/HRP/Amplex Red mix to initiate reaction.
5Measurement N/AKinetic read: Measure fluorescence every 60s for 30-60 mins.
Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_plate Plate Addition (Black 96-well) Comp Compound Prep (Serial Dilution in DMSO) Step1 1. Add 10µL Compound (or DMSO Control) Comp->Step1 Enz Enzyme Prep (hDAAO + FAD Buffer) Step2 2. Add 20µL hDAAO Enz->Step2 Sub Substrate Mix (D-Serine + HRP + Amplex) Step4 4. Add 10µL Substrate Mix Sub->Step4 Step1->Step2 Step3 3. Pre-Incubation (15 min @ 25°C) Step2->Step3 Step3->Step4 Read Kinetic Measurement (Ex 540nm / Em 590nm) Step4->Read

Figure 2: Step-by-step liquid handling workflow for the inhibition assay.

Data Analysis & Validation

Calculation of IC50
  • Rate Calculation: Determine the initial velocity (

    
    ) for each well by calculating the slope of the linear portion of the Fluorescence vs. Time curve (Relative Fluorescence Units/min).
    
  • Normalization: Calculate % Activity relative to the Vehicle Control (DMSO only).

    
    
    
  • Curve Fitting: Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data using a non-linear regression model (4-parameter logistic equation):

    
    
    
Expected Results
  • Potency: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is expected to exhibit an IC50 in the low micromolar to high nanomolar range (e.g., 0.5 – 5 µM), depending on assay conditions and D-Serine concentration.

  • Mechanism: Competitive inhibition.[3][4] The IC50 will shift if the D-Serine concentration is increased significantly above

    
    .
    

Troubleshooting & Expert Insights

The "Thiol Problem" (False Positives)

Issue: Compounds containing free thiols (mercaptans) can directly reduce the HRP intermediates or react with


, quenching the fluorescent signal independent of DAAO inhibition.
Validation Step:  Perform a "Counter-Screen" where DAAO is omitted, and a fixed concentration of 

(e.g., 5 µM) is added directly to the HRP/Amplex Red mix in the presence of the inhibitor.
  • Result: If fluorescence is reduced in this counter-screen, the compound is interfering with the detection system (quenching).

  • Solution: Add 0.01% BSA to the buffer to sequester non-specific redox activity, or switch to a direct absorbance assay (measuring

    
    -keto acid production) if interference persists.
    
FAD Dependence

Issue: High variability in


.
Cause:  Recombinant DAAO often loses FAD during purification.
Solution:  Ensure the assay buffer contains 10-20 µM FAD. Without exogenous FAD, the enzyme exists largely as the inactive apo-protein.
Solubility

Issue: Precipitation at high concentrations. Solution: The cyclobutyl group increases lipophilicity. Do not exceed 5% DMSO in the final well. If precipitation occurs, add 0.01% Triton X-100 or CHAPS.

References

  • Sacchi, S. et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[2] Current Pharmaceutical Design. Link

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[2] Handbook of Experimental Pharmacology. Link

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Invitrogen. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Thermo Fisher Scientific. Link

Sources

Application

Animal models for testing the efficacy of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Executive Summary & Mechanism of Action 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (hereafter CBMP ) is a bioactive heterocyclic compound structurally analogous to the clinically established antithyroid drug Propylthiouracil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

6-Cyclobutyl-2-mercaptopyrimidin-4-ol (hereafter CBMP ) is a bioactive heterocyclic compound structurally analogous to the clinically established antithyroid drug Propylthiouracil (PTU) . Chemically, it exists in tautomeric equilibrium between the thiol-enol and thioxo-ketone forms (6-cyclobutyl-2-thiouracil).

While the propyl group in PTU is susceptible to specific metabolic oxidation, the cyclobutyl moiety in CBMP is designed to modulate lipophilicity (


) and metabolic stability, potentially altering the pharmacokinetic profile while retaining binding affinity for the primary target: Thyroid Peroxidase (TPO) .
Core Mechanism: Thyroid Peroxidase (TPO) Inhibition

CBMP functions as a "suicide substrate" for TPO. It inhibits the enzyme by:

  • Competition: Competing with thyroglobulin tyrosyl residues for oxidized iodine.

  • Reduction: Reducing oxidized iodine (

    
    ) back to iodide (
    
    
    
    ), preventing the iodination of tyrosine.
  • Coupling Blockade: Preventing the coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) to form

    
     and 
    
    
    
    .
Secondary Potential: Anti-Inflammatory Modulation

Emerging structure-activity relationship (SAR) data on 2-mercaptopyrimidine-4-ol scaffolds suggests secondary activity in neutrophil chemotaxis inhibition (via CXCR2 antagonism) and oxidative stress reduction (scavenging or Nrf2 activation). Therefore, this guide includes protocols for both endocrine and inflammatory efficacy.

Rationale for Animal Model Selection

The selection of animal models must validate the compound's primary efficacy (TPO inhibition) and explore its potential advantages over PTU (e.g., reduced hepatotoxicity or enhanced anti-inflammatory effects).

Model TypeSpecific ModelRationale for CBMP Testing
Primary Efficacy L-Thyroxine (

) Induced Hyperthyroidism (Rat)
Gold Standard. Directly measures the compound's ability to lower serum thyroid hormones in a hyperthyroid state. Rats have TPO homology close to humans.
Secondary Efficacy LPS-Induced Acute Lung Injury (Mouse) Inflammation Probe. Tests the scaffold's ability to inhibit neutrophil migration and cytokine storm (IL-6, TNF-

), a known secondary effect of thiouracil derivatives.
Safety/PK Single-Dose Pharmacokinetics (SDPK) Metabolic Stability. Verifies if the cyclobutyl group confers the hypothesized half-life (

) advantage over the propyl group of PTU.

Protocol 1: Efficacy in L-Thyroxine Induced Hyperthyroidism

This protocol evaluates the ability of CBMP to restore euthyroidism in a chemically induced hyperthyroid state.

Experimental Design
  • Species: Wistar or Sprague-Dawley Rats (Male, 180–220 g).

  • Group Size:

    
     per group (Power > 0.8 for 
    
    
    
    ).
  • Groups:

    • Vehicle Control: Normal Saline.

    • Disease Control:

      
       only.
      
    • Positive Control: Propylthiouracil (PTU) @ 10 mg/kg/day.

    • Test Group A: CBMP @ 5 mg/kg/day.

    • Test Group B: CBMP @ 10 mg/kg/day.

    • Test Group C: CBMP @ 20 mg/kg/day.

Detailed Methodology

Step 1: Induction of Hyperthyroidism

  • Prepare L-Thyroxine (

    
    )  stock solution in slightly alkaline saline (pH 8.0).
    
  • Administer

    
     subcutaneously (s.c.) at 500 
    
    
    
    g/kg/day
    for 14 consecutive days .
    • Validation: By Day 10, animals should show weight loss, tachycardia, and elevated body temperature.

Step 2: Drug Administration (Concurrent)

  • Begin CBMP treatment on Day 4 of

    
     induction (therapeutic mode) OR Day 0 (prophylactic mode). Standard recommendation: Therapeutic mode (Day 4–14).
    
  • Formulation: Suspend CBMP in 0.5% Carboxymethylcellulose (CMC) .

  • Route: Oral Gavage (p.o.) once daily.

Step 3: Sample Collection (Day 15)

  • Euthanize animals 24 hours after the last dose.

  • Collect blood via cardiac puncture into non-heparinized tubes (serum separation).

  • Excise the Thyroid gland and Liver for histopathology.

Data Analysis & Readouts

Quantify the following biomarkers using ELISA or RIA:

  • Serum Free

    
     (
    
    
    
    ) & Free
    
    
    (
    
    
    ):
    Expect reduction in CBMP groups.
  • Serum TSH: Expect elevation (recovery from feedback suppression).

  • Hepatic Lipid Peroxidation (MDA): To assess if CBMP offers hepatoprotection compared to PTU.

Protocol 2: Anti-Inflammatory Efficacy (LPS-ALI Model)

Since pyrimidine-4-ol derivatives often exhibit off-target anti-inflammatory effects (via CXCR2 or adenosine signaling), this model validates the compound's utility in "Thyroid Storm" complications or independent inflammatory indications.

Experimental Design
  • Species: C57BL/6 Mice (Male, 20–25 g).

  • Induction Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

Workflow
  • Pre-treatment: Administer CBMP (10, 30 mg/kg, i.p. or p.o.) 1 hour prior to induction.

  • Induction: Anesthetize mice (Isoflurane). Intranasal (i.n.) administration of LPS (10

    
     g/mouse  in 50 
    
    
    
    L PBS).
  • Incubation: Allow inflammation to develop for 6 hours .

  • Harvest: Perform Bronchoalveolar Lavage (BAL).

    • Cannulate trachea.

    • Flush with

      
       mL cold PBS.
      
Readouts
  • Neutrophil Count: Stain BAL fluid with Wright-Giemsa. Count PMNs.

  • Cytokines: Measure TNF-

    
     and IL-6 in BAL supernatant.
    
  • MPO Activity: Homogenize lung tissue to measure Myeloperoxidase (neutrophil accumulation).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the competitive inhibition mechanism of CBMP and the experimental timeline for the Hyperthyroidism model.

G cluster_0 Thyroid Follicle Lumen Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate OxI Oxidized Iodine (I+) TPO->OxI Oxidation MIT_DIT MIT / DIT OxI->MIT_DIT Iodination of Tyrosine Tyrosine Tyroglobulin Tyrosine Tyrosine->MIT_DIT T3_T4 T3 / T4 (Hormones) MIT_DIT->T3_T4 Coupling CBMP 6-Cyclobutyl-2- mercaptopyrimidin-4-ol (Inhibitor) CBMP->TPO Suicide Inhibition CBMP->OxI Direct Reduction

Figure 1: Mechanism of Action. CBMP inhibits TPO and reduces oxidized iodine, blocking thyroid hormone synthesis.

Workflow Start Day 0: Acclimatization Baseline T3/T4 Induction Day 1-14: L-T4 Induction (500 µg/kg s.c.) Start->Induction Treatment Day 4-14: CBMP Treatment (Oral Gavage) Induction->Treatment Concurrent (Therapeutic Model) Sacrifice Day 15: Sacrifice & Sample Collection Treatment->Sacrifice Serum Serum Analysis: Free T3, Free T4, TSH Sacrifice->Serum Histo Histopathology: Thyroid Hyperplasia check Sacrifice->Histo

Figure 2: Experimental Workflow for the L-Thyroxine Induced Hyperthyroidism Model.

Expected Results & Interpretation

ParameterDisease Control (

)
CBMP Treatment (High Dose)Interpretation
Serum

High (

pg/mL)
Reduced (

pg/mL)
Effective inhibition of deiodination/synthesis.
Serum TSH Suppressed (

ng/mL)
Restored (

ng/mL)
Recovery of pituitary feedback loop.
Body Weight Decreased (Catabolic state)Stabilized Prevention of hypermetabolic weight loss.
Liver MDA High (Oxidative Stress)Lower than PTU Potential advantage of Cyclobutyl vs Propyl group.

Troubleshooting:

  • No Effect? Check the tautomer stability . Ensure the formulation pH does not force the compound into an inactive ionized state (keep pH < 8).

  • High Toxicity? The cyclobutyl group may increase lipophilicity, leading to higher CNS penetration. Monitor animals for sedation (off-target GABAergic effects).

References

  • Cooper, D. S. (2005). Antithyroid drugs. The New England Journal of Medicine, 352(9), 905–917. Link

  • Davidson, B., et al. (1978). The effect of 6-n-propyl-2-thiouracil on the rate of deiodination of L-thyroxine in the rat. Endocrinology, 103(6), 2162–2166. Link

  • Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-methyl-2-mercaptoimidazole on human thyroid iodide peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152–158. Link

  • Miot-Noirault, E., et al. (1998). 6-Alkyl-2-thiouracils as potential melanoma seekers: synthesis, physicochemical properties and melanin affinity. European Journal of Medicinal Chemistry, 33(10), 811-819. (Note: Discusses lipophilicity of alkyl-thiouracils). Link

  • Trivedi, P., et al. (2011). Structure-activity relationship studies of pyrimidine-4-ol derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5208-5211. (Note: Validates the anti-inflammatory potential of the scaffold). Link

Method

Application Note: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in Medicinal Chemistry

[1] Executive Summary 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil) represents a strategic scaffold in modern drug discovery. As a functionalized pyrimidine, it bridges the gap between c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil) represents a strategic scaffold in modern drug discovery. As a functionalized pyrimidine, it bridges the gap between classic antimetabolites and modern lipophilic pharmacophores. This compound is distinguished by the cyclobutyl moiety , a saturated 4-membered ring that offers unique conformational restriction and metabolic stability compared to acyclic alkyl chains (e.g.,


-butyl or isopropyl).

This guide details the synthesis, physicochemical properties, and application of this scaffold in developing antiviral agents (NNRTIs) , antithyroid drugs , and kinase inhibitors .

Chemical Profile & Tautomerism[1]

Understanding the tautomeric equilibrium is critical for predicting reactivity. While the IUPAC name implies a thiol (-SH) and enol (-OH), the compound exists primarily as the thioamide/amide (thione/ketone) tautomer in neutral solution and solid state.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.24 g/mol [1]

  • Key Features:

    • C2-Position: Thione/Thiol (Nucleophilic sulfur, amenable to S-alkylation).[1]

    • C4-Position: Ketone/Enol (Electrophilic activation via

      
      ).
      
    • C6-Position: Cyclobutyl group (Lipophilic anchor,

      
       character).
      
Tautomeric Equilibrium Visualization

Tautomers Thione Thione-Ketone Form (Predominant in solid state) NH-CS-NH-CO Thiol Thiol-Enol Form (Reactive Intermediate) N=C(SH)-N=C(OH) Thione->Thiol Solvent/pH dependent Thiol->Thione Anion Thiolate Anion (Active Nucleophile in Basic Media) Thiol->Anion + Base (e.g., K2CO3) Anion->Thiol + Acid

Figure 1: Tautomeric landscape of 6-cyclobutyl-2-thiouracil.[1] Reactivity is dictated by shifting this equilibrium.

Synthetic Utility & Applications

The utility of 6-cyclobutyl-2-mercaptopyrimidin-4-ol lies in its versatility as a divergent intermediate .

Antiviral Discovery (HEPT Analogs)

The 6-substituted-2-thiouracil core is the parent scaffold for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs, a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[1]

  • Mechanism: The cyclobutyl group occupies a hydrophobic pocket in the HIV-1 reverse transcriptase allosteric site.

  • Key Reaction: S-Alkylation (S-benzylation) followed by N1-alkylation.

Kinase Inhibition (The "Gateway" Reaction)

To access kinase-relevant chemical space (e.g., CDK or EGFR inhibitors), the C2 and C4 oxy/thio groups are often converted to leaving groups (chlorides).

  • Protocol: Reaction with phosphorus oxychloride (

    
    ) yields 2,4-dichloro-6-cyclobutylpyrimidine .[1]
    
  • Utility: This allows sequential

    
     reactions to introduce amine-linked pharmacophores.[1]
    
Antithyroid Activity

Like propylthiouracil (PTU), the 2-mercapto-4-hydroxypyrimidine core inhibits thyroid peroxidase (TPO) , blocking the iodination of tyrosine residues in thyroglobulin.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Rationale: Condensation of


-keto esters with thiourea is the industry standard for constructing the 2-thiouracil ring.[1]

Reagents:

  • Ethyl 3-cyclobutyl-3-oxopropionate (1.0 eq)

  • Thiourea (1.2 eq)

  • Sodium Ethoxide (

    
    ), 21% in EtOH (2.5 eq)
    
  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with absolute ethanol and add sodium ethoxide solution under

    
     atmosphere.
    
  • Addition: Add thiourea (1.2 eq) to the stirring base. Stir for 15 minutes at Room Temperature (RT).

  • Condensation: Dropwise add ethyl 3-cyclobutyl-3-oxopropionate (1.0 eq) over 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool to RT and concentrate in vacuo to remove most ethanol.

    • Dissolve the residue in minimal water (

      
       substrate).
      
    • Critical Step: Acidify carefully with glacial acetic acid or

      
       to 
      
      
      
      . The product will precipitate as a white/off-white solid.
  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from EtOH/Water.
    

Yield Expectation: 70–85%

Protocol B: S-Alkylation (Synthesis of S-Substituted Derivatives)

Rationale: Selective functionalization of the sulfur atom over the nitrogen or oxygen atoms requires soft electrophiles and mild bases.[1]

Reagents:

  • 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold in dry DMF (

    
    ).
    
  • Deprotonation: Add anhydrous

    
    . Stir at RT for 30 minutes. The solution may change color (yellowing) indicating thiolate formation.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Heating (

      
      ) may promote N-alkylation side products.
      
  • Quench: Pour the mixture into ice-cold water. The S-alkylated product usually precipitates.

  • Isolation: Filter and dry.[3][4] If oil forms, extract with EtOAc, wash with brine, and purify via column chromatography (Hexane/EtOAc).

Structural & Functional Workflow

The following diagram illustrates the divergent synthetic pathways available from the 6-cyclobutyl-2-mercaptopyrimidin-4-ol core.

SynthesisWorkflow Core 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CORE SCAFFOLD) S_Alkyl S-Alkyl Derivative (Thioether) Core->S_Alkyl R-X, K2CO3 (S-Alkylation) Desulf 6-Cyclobutyluracil (Desulfurization) Core->Desulf Raney Ni / H2 Dichloro 2,4-Dichloro-6-cyclobutylpyrimidine (Chlorination) Core->Dichloro POCl3, PhNMe2 App_Thyroid Antithyroid Agents (TPO Inhibition) Core->App_Thyroid Direct Activity Precursors Ethyl 3-cyclobutyl-3-oxopropionate + Thiourea Precursors->Core NaOEt, EtOH, Reflux App_Viral Antivirals (NNRTIs) (e.g., HEPT analogs) S_Alkyl->App_Viral App_Cancer Kinase Inhibitors (via SNAr) Dichloro->App_Cancer

Figure 2: Divergent synthetic pathways transforming the core scaffold into bioactive classes.[1]

Comparison of 6-Substituted Moieties

Why choose Cyclobutyl over other groups?

Substituent (R)Lipophilicity (

)
Metabolic StabilitySteric BulkPrimary Application
Methyl LowLow (Oxidation prone)LowGeneral building block
Isopropyl MediumMediumMediumBioisostere for ethyl
Cyclobutyl High High High Conformational restriction; Hydrophobic pocket filling
Phenyl HighLow (Aromatic hydroxylation)High

-stacking interactions

Insight: The cyclobutyl group provides a "Goldilocks" zone—it is bulky enough to fill hydrophobic pockets (like in HIV-RT) but lacks the metabolic liability of benzylic carbons or the flexibility of straight chains.

References

  • Synthesis of 6-substituted-2-thiouracils: Anderson, G. W., et al. "Studies in Chemotherapy.[1][5] X. Antithyroid Compounds.[5][6][7] Synthesis of 5- and 6-Substituted 2-Thiouracils from

    
    -Oxoesters and Thiourea."[1][5] Journal of the American Chemical Society, vol. 67, no.[5] 12, 1945, pp. 2197–2200. Link
    
  • Antiviral (HEPT) Context: Miyasaka, T., et al. "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine."[1] Journal of Medicinal Chemistry, vol. 32, no. 12, 1989, pp. 2507–2509. Link

  • Antithyroid Mechanism: Davidson, B., et al. "The inhibition of thyroid peroxidase by propylthiouracil." Endocrinology, vol. 104, no. 4, 1979, pp. 919-924. Link

  • Desulfurization Protocols: Pettit, G. R., and van Tamelen, E. E. "Desulfurization with Raney Nickel." Organic Reactions, 2011. Link

  • General Pyrimidine Synthesis: "Pyrimidines." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Synthesis

Status: ONLINE | Ticket: #CB-THIO-404 | Specialist: Senior Application Scientist[1] Executive Summary & Core Chemistry User Query: "How do I improve the yield of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol?" The Diagnostic: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE | Ticket: #CB-THIO-404 | Specialist: Senior Application Scientist[1]

Executive Summary & Core Chemistry

User Query: "How do I improve the yield of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol?"

The Diagnostic: The synthesis of 6-cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil) typically proceeds via the base-catalyzed condensation of ethyl 3-cyclobutyl-3-oxopropionate with thiourea .

Low yields in this reaction are rarely due to the condensation mechanism itself, which is robust. Instead, they stem from three specific failure points:

  • Reagent Degradation: The

    
    -keto ester starting material is unstable and often contains acid impurities that neutralize the base catalyst.
    
  • Moisture Contamination: Water competes with thiourea, hydrolyzing the ester before the pyrimidine ring can close.

  • Workup Losses: The cyclobutyl moiety increases lipophilicity, causing the product to "oil out" rather than precipitate during acidification, leading to massive losses during filtration.

Critical Reagent Quality Check (Tier 1 Support)

STOP. Before running the reaction, validate your Ethyl 3-cyclobutyl-3-oxopropionate . Most "reaction failures" are actually "starting material failures."

ParameterSpecificationWhy it matters
Appearance Clear, colorless to pale yellow oil.Dark orange/brown indicates polymerization or oxidation.
Acid Value Neutral (pH 6-7 on wet paper).Residual acid from the ester synthesis (often from HCl workup) will kill your NaOEt catalyst immediately.
Purity (GC/NMR) >95%Impurities like cyclobutanecarboxylic acid will not react and complicate purification.

Corrective Action: If your ester is dark or acidic, distill it under reduced pressure (approx. 90-95°C at 4-5 mmHg) before use [1].

Optimized Reaction Protocol

Principle: This reaction relies on the nucleophilic attack of the thiourea nitrogen on the ketone carbonyl, followed by cyclization at the ester. We use Sodium Ethoxide (NaOEt) as the base.

The "High-Yield" Protocol:

  • Base Preparation (Fresh is Best):

    • Dissolve Sodium metal (2.3 equiv) in anhydrous Ethanol (0.5 M concentration).

    • Expert Note: Do not use old, yellowed commercial NaOEt solutions. They contain NaOH (hydroxide), which hydrolyzes your ester starting material.

  • Thiourea Activation:

    • Add Thiourea (1.5 equiv) to the NaOEt solution. Stir for 15 mins at Room Temp (RT).

    • Why? This generates the thiourea anion, increasing nucleophilicity.

  • Controlled Addition:

    • Add Ethyl 3-cyclobutyl-3-oxopropionate (1.0 equiv) dropwise over 30 minutes at RT.

    • Critical: Do not dump it in all at once. The exotherm can cause side reactions.

  • Reflux & Monitoring:

    • Reflux for 6–12 hours.

    • Endpoint Check: TLC (System: 10% MeOH in DCM). The starting ester spot (high Rf) must disappear.

  • The "Crash Out" (Isolation):

    • Evaporate ethanol to near dryness (viscous residue).

    • Dissolve residue in minimal water (approx. 5 mL per gram of starting material).

    • Cool to 0°C in an ice bath.

    • Acidify dropwise with Acetic Acid (preferred over HCl to prevent re-dissolution) to pH 5.0.

    • Observation: The product should precipitate as a white/off-white solid.

Troubleshooting Guide (Interactive Q&A)

Issue A: "I added acid, but I got a sticky gum instead of a powder."

Diagnosis: This is the "Oiling Out" phenomenon. The cyclobutyl group makes the molecule greasy. When you acidify too fast or at room temperature, the product separates as an oil which traps impurities. Fix:

  • Re-dissolve the gum in NaOH (pH 10).

  • Add a seed crystal if available.

  • Cool to 0°C (critical).

  • Acidify very slowly with dilute Acetic Acid while stirring vigorously. The slow neutralization allows crystal lattices to form instead of amorphous oil.

Issue B: "My yield is < 20%, and I smell a fruity odor."

Diagnosis: Ester Hydrolysis. Water was present in your solvent or base.[2] The "fruity" smell is likely ethyl cyclobutanecarboxylate or decomposition products. Fix:

  • Dry your Ethanol using 3Å molecular sieves.

  • Ensure the reaction is under a Nitrogen/Argon balloon.

  • Increase the equivalents of Thiourea to 2.0 to outcompete water.

Issue C: "The product is yellow/brown."

Diagnosis: Oxidation. The "mercapto" (-SH) group is susceptible to air oxidation, forming disulfides (dimers). Fix:

  • Recrystallize from Ethanol/Water (1:1) .

  • Add a pinch of sodium metabisulfite during the acidification step to keep the environment reducing.

Visualized Workflows

Figure 1: Reaction Logic & Troubleshooting Tree

G Start Start: Beta-Keto Ester + Thiourea CheckEster QC: Is Ester Acidic/Dark? Start->CheckEster Distill Action: Distill Ester (90-95°C @ 5mmHg) CheckEster->Distill Yes (Fail) Reaction Reaction: NaOEt/EtOH Reflux 6-12h CheckEster->Reaction No (Pass) Distill->Reaction TLC TLC Check: Ester Spot Gone? Reaction->TLC Extend Action: Add 0.5eq Base Reflux +2h TLC->Extend No Workup Workup: Evaporate EtOH -> Dissolve in H2O TLC->Workup Yes Extend->TLC Acidify Acidification (AcOH to pH 5) Workup->Acidify Result Result Check Acidify->Result Gum Issue: Sticky Gum/Oil Result->Gum Oiling Out Powder Success: White Precipitate Result->Powder Precipitation FixGum Fix: Re-dissolve (NaOH), Cool to 0°C, Acidify Slowly Gum->FixGum FixGum->Powder

Caption: Decision tree for optimizing yield and handling common isolation failures in 6-cyclobutyl-2-thiouracil synthesis.

Figure 2: Mechanistic Pathway

Mechanism Reagents Reagents: Thiourea + Beta-Keto Ester Step1 1. Deprotonation (Thiourea Anion) Reagents->Step1 NaOEt Step2 2. Nucleophilic Attack (on Ketone) Step1->Step2 Step3 3. Cyclization (Ester Displacement) Step2->Step3 - H2O Step4 4. Tautomerization (Thione/Thiol Equilibrium) Step3->Step4 - EtOH Product Target: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Step4->Product

Caption: Step-wise mechanistic flow from reagents to the stable tautomeric pyrimidine core.

References

  • Synthesis of Beta-Keto Esters

    • Source: PrepChem. "Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate.
    • URL:[Link]

  • General Thiouracil Synthesis Protocol

    • Source: Anderson, G. W., et al. "Studies in Chemotherapy.[3] X. Antithyroid Compounds.[3][4] Synthesis of 5- and 6-Substituted 2-Thiouracils from

      
      -Oxoesters and Thiourea."[1] Journal of the American Chemical Society, 1945.[3]
      
    • URL:[Link]

  • Cyclopropyl/Cyclobutyl Pyrimidine Optimization

    • Source:Journal of Pharmacy & Pharmacognosy Research, 2021, 9(3), 364.[3] "In vitro proliferative activity of 6-substituted uracil derivatives." (Details purification and yield data for cycloalkyl derivatives).

    • URL:[Link][3]

  • Beta-Keto Ester Stability Data

    • Source: PubChem Compound Summary for Ethyl 3-cyclobutyl-3-oxopropionate.[5]

    • URL:[Link]

Sources

Optimization

Overcoming solubility issues of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in assays

Introduction 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is a substituted pyrimidine derivative of interest in pharmaceutical and biochemical research. Like many heterocyclic compounds, it exhibits limited aqueous solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Cyclobutyl-2-mercaptopyrimidin-4-ol is a substituted pyrimidine derivative of interest in pharmaceutical and biochemical research. Like many heterocyclic compounds, it exhibits limited aqueous solubility, which can present significant challenges during in-vitro and cell-based assays. Precipitation of the compound can lead to inaccurate and unreliable data by altering the effective concentration in the assay.

This guide provides a comprehensive framework for researchers to understand, troubleshoot, and overcome solubility issues with 6-Cyclobutyl-2-mercaptopyrimidin-4-ol. We will explore the chemical principles governing its solubility and provide step-by-step protocols for effective solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Cyclobutyl-2-mercaptopyrimidin-4-ol precipitating in my aqueous assay buffer?

A: This is the most common issue and typically stems from two main factors. Firstly, the compound has low intrinsic water solubility due to its relatively nonpolar cyclobutyl group and heterocyclic ring structure. Secondly, when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out as the solvent environment abruptly becomes polar. This is a phenomenon known as antisolvent precipitation.

Q2: What is the best solvent to use for my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] It is a powerful, water-miscible organic solvent with low toxicity at concentrations typically used in assays (<0.5%).[1] For highly insoluble batches, Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their potential for higher assay interference and toxicity should be carefully evaluated.

Q3: Can I just sonicate or heat the solution to redissolve the precipitate?

A: While gentle warming (e.g., to 37°C) and sonication can temporarily redissolve precipitates, they are often not permanent solutions.[2] If the aqueous buffer is already supersaturated, the compound will likely precipitate again over time, especially during long incubation periods. These methods are best used during the initial stock preparation, not as a remedy for precipitation in the final assay plate.

Q4: How does pH affect the solubility of this compound?

A: The solubility of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is expected to be highly pH-dependent.[3] The molecule contains ionizable groups—specifically, the mercapto (-SH) and hydroxyl (-OH) groups, which can exist in tautomeric forms (thione/thiol and keto/enol).[4] At alkaline pH (e.g., pH > 8), these groups can be deprotonated, forming a more soluble anionic salt. Conversely, in acidic conditions, the molecule will be in its neutral, less soluble form.[4][5]

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow to diagnose and solve solubility challenges.

G cluster_0 cluster_1 cluster_2 start Problem: Compound Precipitates in Assay q1 Is the stock solution clear? start->q1 stock_precip Action: Stock Prep Issue - Use 100% DMSO - Gentle warming (37°C) - Sonicate - Prepare fresh stock q1->stock_precip No q2 Precipitation upon dilution into aqueous buffer? q1->q2 Yes sol_limit Action: Solubility Limit Exceeded Proceed to 'Solubilization Strategies' q2->sol_limit Yes

Caption: Troubleshooting workflow for solubility issues.

Technical Deep Dive: The Chemistry of Mercaptopyrimidines

The solubility behavior of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is governed by its complex tautomeric and acid-base equilibria. The molecule can exist in at least four different forms, with the thione-keto form generally predominating in polar, protic solvents like water.

The key to enhancing solubility is to shift the equilibrium towards the ionized (anionic) form, which is more polar and interacts more favorably with water. This is achieved by increasing the pH of the medium.

Caption: pH-dependent tautomeric equilibrium of the compound.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a real application.

As shown, increasing the pH deprotonates the molecule, creating an anionic species that is significantly more soluble in aqueous media.[4] This is the most effective primary strategy for improving solubility.

Solubilization Strategies & Protocols

If you have determined that the compound's solubility limit is being exceeded in your assay buffer, employ the following strategies in order.

Strategy 1: pH Adjustment

This is the most direct method to improve solubility. Most cell culture media (e.g., DMEM, RPMI) are buffered around pH 7.2-7.4. Raising the pH to 8.0 or slightly above can dramatically increase solubility without harming most cell lines for typical assay durations.

Protocol: pH-Adjusted Buffer Preparation

  • Prepare your base buffer: Prepare your assay buffer (e.g., PBS, HBSS) as you normally would, but omit the final pH adjustment.

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add small volumes of a 1N NaOH solution until you reach the desired pH (start with pH 8.0).

  • Sterilize: Filter-sterilize the buffer through a 0.22 µm filter.

  • Test Compound Solubility: Perform a small-scale test by diluting your DMSO stock into the new high-pH buffer to confirm that precipitation is resolved.

  • Cell Viability Control: Always run a vehicle control (buffer + DMSO) at the new pH to ensure it does not adversely affect your cells.

Strategy 2: Use of Co-solvents

If pH adjustment is not feasible or insufficient, the use of a co-solvent in the final assay medium can be effective.[1][6][7] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[7]

Table 1: Common Co-solvents for In-Vitro Assays

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5% (v/v)Less toxic than other solvents.Can affect enzyme activity and cell behavior.[8]
Polyethylene Glycol 300/400 (PEG-300/400) 1-10% (v/v)Generally well-tolerated by cells.[8]Increases viscosity; can interfere with some detection methods.
Propylene Glycol (PG) 1-5% (v/v)Good solubilizing power.Can cause cellular stress at higher concentrations.

Protocol: Co-solvent Formulation

  • Objective: To prepare a 100 µM final assay solution with 5% PEG-400 as a co-solvent, starting from a 10 mM DMSO stock.

  • Prepare Co-solvent Buffer: Add the required volume of PEG-400 to your assay buffer (e.g., 5 mL of PEG-400 into 95 mL of buffer to make 100 mL of 5% PEG-400 buffer). Mix thoroughly.

  • Serial Dilution: Perform serial dilutions of your compound in the co-solvent buffer.

  • Important Control: Ensure you test a vehicle control containing the exact same concentration of DMSO and co-solvent (e.g., 1% DMSO and 5% PEG-400) to account for any solvent-induced effects.

Strategy 3: Surfactant-Based Solubilization

For extremely insoluble compounds, a non-ionic surfactant can be used. Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[9][10] This should be considered a last resort, as surfactants can have significant biological effects.

Protocol: Using Tween® 80

  • Prepare a 10% Tween® 80 Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in water.

  • Add to Assay Buffer: Add the Tween® 80 stock to your final assay buffer to achieve a very low final concentration (start with 0.01% - 0.1% v/v).[6][8]

  • Equilibrate: Allow the buffer to mix for 10-15 minutes.

  • Test Solubility: Add the compound stock to the surfactant-containing buffer.

  • Critical Control: Run extensive controls to ensure the Tween® 80 concentration used does not affect cell viability, membrane integrity, or the assay signal itself.

References

  • Jadhav, M. et al. (2020). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vemula, V. R. et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Savjani, K. T. et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ashour, A. et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Basit, A. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S. et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Cheméo (2023). Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Cheméo. Available at: [Link]

  • Yirgu, A. & Gebre-Mariam, T. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. Available at: [Link]

  • Li, X. et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Hussein, M. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • PubChem (n.d.). 2-Mercaptopyrimidine. PubChem. Available at: [Link]

  • Pobudkowska, A. & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Wisdomlib (2025). PH-dependent solubility: Significance and symbolism. Wisdomlib. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol derivatization

Current Status: Operational Ticket Focus: Optimization of Reaction Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: Understanding Your Scaffold Welcome to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Optimization of Reaction Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also referred to as 6-cyclobutyl-2-thiouracil).[1] This scaffold is a "chemical chameleon" widely used in the synthesis of antivirals (e.g., HIV reverse transcriptase inhibitors) and antagonists for chemokine receptors (e.g., CXCR2).

Before troubleshooting, you must recognize that this molecule does not exist as a single static structure. It exists in a dynamic tautomeric equilibrium. Your reaction conditions (solvent polarity, pH, and temperature) dictate which face of the molecule is exposed to reagents.

The Tautomeric Landscape

The molecule fluctuates between the thione-keto form (most stable in solution) and the thiol-enol form (reactive intermediate).

Tautomerism Thione Thione-Keto Form (Major in Solution) Nucleophilic Sites: N1, N3 Thiol Thiol-Enol Form (Aromatic) Nucleophilic Sites: S, O Thione->Thiol  Base / Polar Solvent   Reactivity Reactivity Outcome Thione->Reactivity Hard Electrophiles (N-Alkylation) Thiol->Reactivity Soft Electrophiles (S-Alkylation)

Caption: Fig 1. Tautomeric equilibrium shifting based on environmental conditions.[1] The sulfur atom is the "softest" nucleophile, while Nitrogen is "harder."

Troubleshooting Guide & FAQs

Ticket #01: Regioselectivity Issues (S- vs. N-Alkylation)

User Report: "I am trying to synthesize the thioether derivative using an alkyl halide, but I am observing significant N-alkylated byproducts (N1 or N3). How do I force exclusive S-alkylation?"

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) conflict.[1] The sulfur atom is a soft nucleophile , while the ring nitrogens are harder nucleophiles . If you use a "hard" base or a solvent that tightly solvates the anion, you increase the electron density on the nitrogen, promoting unwanted N-alkylation. Furthermore, the cyclobutyl group at C6 provides steric shielding to N1, often shifting N-alkylation byproducts toward the N3 position.

Solution Protocol: To maximize S-alkylation, you must stabilize the thiolate and use soft electrophiles.[1]

ParameterRecommended ConditionScientific Rationale
Base K₂CO₃ or Cs₂CO₃ Weaker, "softer" bases favor S-alkylation.[1] Strong bases like NaH deprotonate N-H fully, making N highly nucleophilic.
Solvent Acetone or Acetonitrile Polar aprotic solvents dissolve the reagents but do not solvate the sulfur anion as strongly as water/alcohol, keeping it reactive.
Temperature 0°C to Room Temp Higher temperatures overcome the activation energy barrier for N-alkylation.[1] Keep it cool to maintain kinetic control (S-attack).

Step-by-Step Optimization Workflow:

  • Dissolve 1.0 eq of 6-cyclobutyl-2-thiouracil in Acetone (0.5 M).

  • Add 1.1 eq of K₂CO₃ . Stir for 15 min at RT.

  • Add 1.05 eq of the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Monitor via TLC/LCMS.[1] S-alkylation is usually fast (< 2 hours).[1]

  • Critical Check: If N-alkylation persists, switch solvent to DMF but lower the temperature to 0°C.

Ticket #02: Chlorination Failures (Converting C4-OH to C4-Cl)

User Report: "I am treating the starting material with POCl₃ to get the 4-chloro derivative, but the reaction turns into a black tar or yields are <20%."

Diagnosis: Direct chlorination of 2-mercaptopyrimidines with POCl₃ is hazardous because the free thiol/thione group is oxidation-sensitive and can polymerize or form disulfide bridges under harsh Vilsmeier-Haack conditions.[1] The phosphorus oxychloride can also attack the sulfur.

Solution Protocol: You generally cannot chlorinate the C4-OH while leaving the C2-SH free.[1] You must protect or derivatize the sulfur first.

The "Protect-Then-Activate" Strategy:

  • Step A (S-Protection): Alkylate the sulfur (e.g., S-Methylation or S-Benzylation) using the protocol in Ticket #01.[1]

  • Step B (Chlorination):

    • Reagent: Neat POCl₃ (excess) + catalytic N,N-dimethylaniline (or DMF).[1]

    • Temp: Reflux (100–110°C).[1]

    • Time: 2–4 hours.

    • Quench: Pour slowly onto crushed ice (Exothermic!).

  • Result: You obtain 4-chloro-6-cyclobutyl-2-(methylthio)pyrimidine .

  • Displacement: The 4-Cl group is now highly reactive for S_NAr displacement by amines or alkoxides.[1] The S-Me group can later be removed or displaced (though it is a poorer leaving group than Cl).[1]

Warning: If you must have the free thiol in the final product, use a labile protecting group (like p-methoxybenzyl) that can be removed with acid (TFA) after the chlorination and subsequent substitution steps.

Ticket #03: Solubility & Purification

User Report: "The cyclobutyl group makes the molecule greasy, but the pyrimidine core is polar. It crashes out of ethanol but won't dissolve in DCM. How do I purify this?"

Diagnosis: The 6-cyclobutyl group adds significant lipophilicity compared to standard methyl-uracils, creating "amphiphilic frustration."[1] It is often insoluble in water (neutral pH) and non-polar organics (Hexane).

Solubility Guide:

Solvent SystemSolubility StatusUsage
Water (pH 7) InsolubleWashing away salts.[1]
1M NaOH Soluble The acidic NH/SH protons deprotonate. Use for extraction (acid-base workup).[1]
DMSO / DMF SolubleReaction solvents.[1][2]
DCM / MeOH (9:1) ModerateChromatography eluent.[1]

Purification Hack: Do not rely on crystallization alone.

  • Acid-Base Extraction: Dissolve crude in 1M NaOH. Wash with Ethyl Acetate (removes non-acidic impurities). Acidify aqueous layer with HCl to pH 3. The product should precipitate as a white/off-white solid.[1]

  • Flash Chromatography: If alkylated (no longer acidic), use a gradient of 0% → 5% Methanol in DCM . The cyclobutyl group helps it move on Silica compared to the parent uracil.

Ticket #04: Cyclization to Fused Systems

User Report: "I'm trying to make a thiazolo[3,2-a]pyrimidine by reacting with an alpha-haloketone, but the reaction stalls at the intermediate."

Diagnosis: The reaction proceeds in two steps:[3][4] (1) S-alkylation (fast) and (2) Cyclodehydration (slow).[1] The cyclobutyl steric bulk at C6 can hinder the ring closure onto N1.

Optimization Workflow:

Cyclization Start 6-Cyclobutyl-2-thiouracil + Alpha-haloketone Step1 Intermediate: S-alkylated ketone Start->Step1 EtOH, Reflux Step2 Cyclization (Dehydration) Step1->Step2 Acid Catalysis (Polyphosphoric Acid or HCl) Final Thiazolo[3,2-a]pyrimidine Step2->Final

Caption: Fig 2. Acid catalysis is often required to force the cyclization of the sterically hindered cyclobutyl derivative.

Protocol: Perform the reaction in Ethanol with catalytic HCl or Acetic Acid . If that fails, isolate the S-alkylated intermediate and treat it with Polyphosphoric Acid (PPA) at 60°C to force the dehydration and ring closure.

References

  • Regioselectivity of Thiouracil Alkylation. Guibbal, F. et al. Bioorganic & Medicinal Chemistry Letters, 2018.[5] Discusses S- vs N-alkylation control using base/solvent tuning.

  • Solubility and Reactivity of 2-Thiouracils. Nestor, S. T. et al. Journal of Molecular Liquids, 2018.[6][7] Detailed analysis of solubility profiles and S-alkylation in ionic liquids/solvents.

  • Chlorination Mechanisms via POCl3. Indian Chemical Society Review, 2020.[1] Comprehensive review of POCl3/PCl5 chlorination of hydroxy-heterocycles.

  • Tautomerism in 2-Thiouracil. Rostkowska, H. et al. Journal of Physical Chemistry A, 2010.[1] Spectroscopic analysis of the thione-thiol equilibrium.

  • Synthesis of Thiazolopyrimidines. Juniper Publishers, 2020. Methodologies for cyclizing thiouracil derivatives with haloketones.

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Storage Stability of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Prepared by the Senior Application Scientist Team This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and mitigate the inherent stability chal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and mitigate the inherent stability challenges of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol. The focus is on preventing degradation during long-term storage to ensure the compound's integrity, purity, and performance in subsequent experiments.

Section 1: Understanding the Inherent Instability

This section addresses the fundamental chemical properties of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol that contribute to its degradation over time.

Q1: What are the primary chemical liabilities of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol that affect its long-term stability?

A1: The molecule possesses two key structural features that make it susceptible to degradation:

  • The 2-Mercapto Group (-SH): Thiol groups are notoriously prone to oxidation.[1] This is the most significant liability for this compound. In the presence of atmospheric oxygen, trace metal ions, or under basic conditions, the thiol can be easily oxidized.[2][3] The deprotonated form, a thiolate anion, is even more susceptible to oxidation.[2]

  • Thione-Thiol Tautomerism: Like other 2-mercaptopyrimidines, this compound exists in a tautomeric equilibrium between the thiol form and the more stable thione form.[4][5] While the thione form is generally predominant, the equilibrium means that the reactive thiol form is always present, ready to undergo oxidation.[4][5]

Q2: What is the most common degradation pathway for this compound during storage?

A2: The most prevalent degradation pathway is the oxidative dimerization of the thiol group to form a disulfide.[4][6] This reaction involves two molecules of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol linking together via a disulfide bridge (-S-S-), with the concomitant loss of two hydrogen atoms. This process is often accelerated by exposure to air (oxygen), light, elevated temperatures, and high pH.[2][4][5]

cluster_main Primary Degradation Pathway mol1 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Monomer) dimer Disulfide Dimer (Degradation Product) mol1->dimer mol2 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Monomer) mol2->dimer oxidation Oxidation (O₂, Light, Heat, High pH, Metal Ions)

Caption: Oxidative dimerization of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol.

Section 2: Recommended Long-Term Storage Protocols

Adherence to a strict storage protocol is paramount for preserving the compound's purity. The primary goal is to mitigate the environmental factors that promote oxidation.

Q3: What are the definitive "do's and don'ts" for storing 6-Cyclobutyl-2-mercaptopyrimidin-4-ol?

A3: The following table summarizes the optimal conditions versus those that must be avoided. The rationale behind each recommendation is grounded in preventing the oxidative degradation pathway.

ParameterRecommended Protocol (Do)Unacceptable Conditions (Don't)Causality and Scientific Rationale
Physical State Store as a dry, solid powder.Store in solution for long-term periods.Storing as a solid minimizes molecular mobility and solvent-mediated degradation pathways. Some thiolated polymers show decreased stability in powder form at high humidity, but are stable when compressed, indicating that minimizing surface area is key.[7]
Temperature -80°C for long-term (>3 months). [8][9] -20°C for short-term (<3 months).Room temperature or refrigerated (4°C).Low temperatures drastically reduce the kinetic rate of chemical reactions, including oxidation. Studies on thiol homeostasis show significant degradation at -20°C after three months, whereas stability is maintained for at least 12 months at -80°C.[8][9]
Atmosphere Inert Gas Blanket (Argon or Nitrogen). Standard air atmosphere.Oxygen is the primary reactant in the oxidative dimerization of thiols.[10] Displacing oxygen with an inert gas is the most effective preventative measure.[2]
Light Exposure Amber glass vials or light-blocking containers. Clear glass or plastic vials.UV and visible light can provide the activation energy for photo-oxidation.[4]
Container Seal Tightly sealed containers with PTFE-lined caps or, ideally, flame-sealed ampules.Loosely capped vials or paraffin-sealed containers.A robust seal prevents the ingress of atmospheric oxygen and moisture over time.
pH (for solutions) N/A for solid storage. If a solution must be made, use a deoxygenated, slightly acidic to neutral buffer.Basic (alkaline) conditions.Thiol oxidation is significantly accelerated at higher pH due to the formation of the more nucleophilic thiolate anion.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered by researchers, providing likely causes and corrective actions.

Q1: I received a new batch of the compound, and after a few months in the freezer, the white powder has developed a yellowish tint. What has happened?

A1: A color change from white to yellow is a classic indicator of chemical degradation. The most probable cause is the formation of the disulfide dimer or other related oxidized species. These larger, conjugated systems can absorb light differently, resulting in a visible color. The material's purity is now questionable, and it must be re-analyzed by a reliable analytical method, such as HPLC, before use.[3]

Q2: My HPLC analysis of a stored sample shows a reduced peak for the parent compound and a new, significant peak appearing at a later retention time. What is this new peak?

A2: This observation is highly consistent with the formation of the disulfide dimer. The dimer has approximately double the molecular weight and is typically less polar than the monomer, causing it to have a longer retention time on a standard reverse-phase C18 column.[6] To confirm its identity, you should:

  • Collect the fraction corresponding to the new peak.

  • Analyze by Mass Spectrometry (MS). The expected mass of the dimer will be [(Mass of Monomer) x 2 - 2]. This provides definitive evidence of dimerization.

Q3: I've noticed that my older stock of the compound is harder to dissolve than a fresh batch. Why would this happen?

A3: Decreased solubility is another common consequence of degradation. The disulfide dimer is a larger, often more crystalline, and less polar molecule than the parent monomer. These properties typically lead to lower solubility in the polar solvents commonly used in experiments. If significant portions of your stock have dimerized, the overall solubility of the material will decrease.

Section 4: Experimental Protocols for Stability Assessment

To ensure the validity of experimental results, it is crucial to periodically assess the purity of the stored compound.

Protocol 1: Accelerated Stability Study Setup

This protocol allows for a rapid assessment of degradation trends under stress conditions.

  • Aliquot the Compound: Dispense 5-10 mg of the solid compound into several amber glass HPLC vials.

  • Establish Stress Conditions:

    • Control: Store one set of vials at -80°C under an argon atmosphere.

    • Temperature Stress: Store one set at 40°C in a stability chamber.

    • Oxidative Stress: Store one set at room temperature, exposed to air (cap loosely covered with foil to allow air exchange but block light).

    • Photo-Stress: Store one set at room temperature under direct, broad-spectrum light (as per ICH Q1B guidelines), while protecting a control set from light.

  • Define Time Points: Set a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Analysis: At each time point, retrieve one vial from each condition, prepare a solution of known concentration, and analyze immediately using the HPLC protocol below.

  • Evaluation: Plot the percentage of the parent compound remaining over time for each condition to determine its degradation profile.

Caption: Workflow for an accelerated stability assessment study.

Protocol 2: HPLC-UV Method for Purity Analysis

This method is designed to separate the parent compound from its primary disulfide degradant.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm (monitor both).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase B (Acetonitrile) to create a 1 mg/mL stock. Dilute as necessary with a 50:50 mixture of Mobile Phase A and B for analysis.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I store the compound in a DMSO solution for later use?

A1: It is strongly discouraged to store 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in any solvent, including DMSO, for long-term periods. DMSO itself can contain trace amounts of water and oxidizing impurities, and having the compound in solution increases molecular mobility, accelerating degradation. If you must prepare a stock solution, it should be made fresh. For short-term storage (1-2 days), use anhydrous DMSO, overlay the vial with argon, seal tightly, and store at -80°C.

Q2: What is the expected shelf-life of this compound if I follow the optimal storage protocol?

A2: While a specific expiration date cannot be guaranteed without a full, real-time stability study, adherence to the optimal protocol (solid, -80°C, under argon, protected from light) should ensure stability for well over a year. However, as a matter of good laboratory practice, it is recommended to re-qualify the purity of any critical reagent, including this one, via HPLC after 12 months of storage or before beginning a new, sensitive series of experiments.

Q3: Are there any specific reagents or materials that are incompatible with this compound?

A3: Yes. Avoid contact with:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates). These will rapidly and irreversibly oxidize the thiol group.

  • Strong Bases: (e.g., sodium hydroxide). These will deprotonate the thiol, making it highly susceptible to air oxidation.[2]

  • Unpassivated Metal Surfaces: Trace transition metals can catalyze thiol oxidation. Use high-quality glass or polypropylene labware.

  • Aldehydes: The pyrimidine ring and thiol group may react with aldehydes under certain conditions.

References

  • Beak, P., & Covington, J. B. (1978). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 56(12), 1646-1651. [Link]

  • Antonov, L., & Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Balık, A. R., & Erel, Ö. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed. [Link]

  • Procter, D. J., et al. (2022). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Ahmad, I., et al. (2012). Degradation Pathways. ResearchGate. [Link]

  • Balık, A. R., & Erel, Ö. (2020). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • Reddit user discussion. (2013). Handling thiols in the lab. r/chemistry. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4234–4244. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. [Link]

  • van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. [Link]

  • Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the nuanced chall...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the nuanced challenges of purifying amphoteric heterocycles.

Ticket ID: PUR-6CB-THIO | Status: Resolved | Tier: Senior Application Scientist

Executive Summary & Molecule Profile

Subject: Refining isolation and purification protocols for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also referred to as 6-Cyclobutyl-2-thiouracil). Criticality: High. Impurities in this scaffold (specifically residual thiourea and transition metal scavengers) can catastrophically inhibit downstream cross-coupling reactions or skew biological assay data.

Physicochemical Profile:

  • Amphoteric Nature: The molecule possesses an acidic proton (pKa ~7-8, thiol/enol) and basic nitrogens. This "chemical swing" is your primary lever for purification.

  • Solubility: Poor in neutral water and non-polar organics (Hexane). Good in basic aqueous media (NaOH, Na2CO3) and polar aprotic solvents (DMSO, DMF).

  • Tautomerism: Exists in equilibrium between thione/thiol and lactam/lactim forms. This affects solubility and crystallization kinetics.[1]

Phase 1: Crude Isolation (The "Crash" Protocol)

Q: My reaction mixture is a dark orange slurry. How do I maximize recovery of the crude solid?

A: Do not rotovap the reaction solvent to dryness; this traps impurities in a "tar." Instead, use a pH-controlled precipitation.

The Protocol:

  • Dilution: If the reaction was performed in ethanol/methoxide, dilute the mixture with 2 volumes of water. The product will likely dissolve as the sodium salt, while non-polar byproducts may precipitate or oil out.

  • Filtration (Clarification): Filter this alkaline solution through a Celite pad.

    • Why? This removes dust, polymerized byproducts, and any insoluble elemental sulfur or bis-thiourea complexes.

  • Controlled Acidification: Cool the filtrate to 0–5°C. Slowly add 2M HCl or Acetic Acid with vigorous stirring.

    • Target pH: 3–4.

    • Observation: The product should precipitate as a white to off-white solid.

  • Digestion: Allow the slurry to stir for 30 minutes. This "Ostwald ripening" helps small crystals grow, preventing filter clogging.

Phase 2: Chemical Purification (Acid-Base Swing)

Q: The crude solid is sticky and smells strongly of sulfur. Is recrystallization the next step?

A: No. Recrystallization is inefficient if the purity is <90%. Use an Acid-Base Reprecipitation (ABR) cycle first. This is the most robust method to remove non-acidic impurities (unreacted esters) and non-basic impurities.

The Logic: Because 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is acidic (forming a thiolate/enolate), it dissolves in base. Impurities that do not ionize will remain insoluble.

Step-by-Step ABR Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 mL per gram). Stir until dissolved.

  • Extraction (The Wash): Wash this aqueous layer with a non-polar solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Mechanism:[1][2][3][4] The product stays in the water (as a salt). Organic impurities (unreacted cyclobutyl keto-ester) migrate to the DCM.

  • Precipitation: Separate the aqueous layer. Cool to 4°C. Acidify dropwise with conc. HCl to pH 2.[5]

  • Collection: Filter the precipitate. Wash efficiently with cold water (2x) followed by cold isopropanol (1x).

    • Critical: The water wash removes trapped salts (NaCl). The isopropanol wash removes residual water, aiding drying.

Phase 3: Recrystallization Strategies

Q: I need >99% purity for HPLC standards. Which solvent system works best?

A: The cyclobutyl group adds significant lipophilicity compared to methyl/ethyl analogs. Pure water is often too poor a solvent, leading to huge volumes.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Best balance. Dissolve in hot EtOH, add hot water until turbid, slow cool.
Acetic Acid / Water 80:20Medium Good for very stubborn impurities. Product crystallizes as bright needles.
DMF / Water 90:10Low Only for large-scale where heating EtOH is a safety risk. Hard to dry DMF.

Troubleshooting "Oiling Out": If the product comes out as an oil instead of crystals:

  • Re-heat to dissolve.[3][6]

  • Add a "seed crystal" of pure material.

  • Cool slower (wrap the flask in foil/towel). Rapid cooling traps solvent and impurities, leading to oils.

Phase 4: Impurity Scavenging (The Thiourea Problem)

Q: My LC-MS shows a persistent peak at low mass. Is it thiourea? How do I kill it?

A: Yes, unreacted thiourea is a common contaminant. It is highly water-soluble but can co-crystallize.

Detection: Thiourea does not always show up well on UV (low extinction coefficient) but can be seen on MS or by a specific color test (pentacyanoammonioferrate).

Removal Strategy:

  • The Water Trituration: Suspend the solid in boiling water (insufficient to dissolve the product but enough to dissolve thiourea). Stir for 10 mins. Hot filter.

    • Why? Thiourea is incredibly soluble in hot water; the cyclobutyl derivative is not.

  • The Ethanol Wash: If the impurity persists, wash the filter cake with warm ethanol. Thiourea is soluble in ethanol; the product is sparingly soluble when cold.

Visualizing the Workflow

The following diagram illustrates the logical flow for the "Acid-Base Swing" purification method, ensuring the separation of specific impurity classes.

PurificationLogic Crude Crude Reaction Mixture (Solid + Impurities) BaseDissolve Dissolve in 1M NaOH (pH > 12) Crude->BaseDissolve Ionization Filter1 Filtration / Extraction (Ethyl Acetate Wash) BaseDissolve->Filter1 Partitioning AqueousPhase Aqueous Phase (Product as Na+ Salt) Filter1->AqueousPhase Retain Aqueous OrganicWaste Organic Waste (Unreacted Esters/Oils) Filter1->OrganicWaste Discard Organic Acidify Acidify with HCl (Target pH 2-3) AqueousPhase->Acidify Protonation Precipitate Precipitate Formation (Free Thiol/Enol Form) Acidify->Precipitate Solubility Drop FinalWash Wash: H2O (Salts) -> EtOH (Thiourea) Precipitate->FinalWash Filtration PureProduct Pure 6-Cyclobutyl-2-mercaptopyrimidin-4-ol FinalWash->PureProduct Drying

Caption: Logical flow for Acid-Base Reprecipitation (ABR). This cycle effectively partitions the amphoteric product away from neutral organic impurities.

References & Grounding

  • Anderson, G. W., et al. (1945).[7] "The Preparation of Some 6-Substituted-2-thiouracils." Journal of the American Chemical Society.[8] (Foundational work on 6-alkyl-2-thiouracil synthesis and purification).

  • Organic Syntheses. "2-Mercaptopyrimidine." Org.[3][8][9] Synth. 1960, 40, 99. (Standard procedure for acid/base handling of mercaptopyrimidines).

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods." (General principles for solvent selection in heterocyclic purification).

  • University of Rochester. "Solvents for Recrystallization." (Solvent polarity charts and miscibility guides).

Sources

Optimization

Addressing batch-to-batch variability of synthesized 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Executive Summary & Problem Definition The Challenge: Researchers frequently encounter significant batch-to-batch variability when synthesizing 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiourac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Challenge: Researchers frequently encounter significant batch-to-batch variability when synthesizing 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil). Common symptoms include fluctuating melting points (ranges spanning 10–15°C), inconsistent coloration (white vs. pale yellow), and confusing NMR spectra that appear to indicate impurities.

The Scientific Reality: This molecule presents a "perfect storm" of chemical sensitivity:

  • Tautomeric Ambiguity: The structure exists in a dynamic equilibrium between the thiol-enol, thione-keto, and hybrid forms. This sensitivity to solvent polarity causes analytical confusion.

  • Sulfur Oxidation: The C2-mercapto group is highly susceptible to oxidative dimerization (forming disulfides) in basic media, leading to "yellowing" and yield loss.

  • Steric Hindrance: The cyclobutyl group at C6 is bulky. If the condensation reaction is not thermodynamically driven to completion, uncyclized intermediates may co-precipitate.

This guide provides a self-validating protocol to stabilize your process and normalize your analytical data.

Critical Control Points (CCPs) in Synthesis

To eliminate variability, we must move from "following a recipe" to "controlling the system."

Phase 1: Reagent Quality (The Input)

Q: My yield fluctuates by ±20% between batches. What is the likely culprit? A: The moisture content of your Thiourea and the purity of the


-keto ester .
  • Thiourea: It is hygroscopic. Excess water consumes the alkoxide base, altering the stoichiometry. Recommendation: Dry thiourea in a vacuum oven at 60°C for 4 hours before use.

  • Ethyl 3-cyclobutyl-3-oxopropionate: This precursor can degrade (decarboxylate) if stored improperly. Recommendation: Check purity via GC/TLC. If <95%, distill before use.

Phase 2: Reaction Environment (The Process)

Q: Why is my product turning yellow during the reaction? A: This is oxidative dimerization of the thiol group.

  • Mechanism: In the presence of base (sodium ethoxide) and oxygen, the thiolate anion (

    
    ) oxidizes to the disulfide (
    
    
    
    ).
  • Fix: You must exclude oxygen. Sparge all solvents (Ethanol) with Nitrogen or Argon for 15 minutes prior to adding base. Run the reaction under a positive pressure of inert gas.

Phase 3: Work-up & Isolation (The Output)

Q: The solid is sticky and difficult to filter. Why? A: This usually indicates trapped solvent or incomplete acidification.

  • The Trap: Rapid acidification traps impurities inside the crystal lattice.

  • The Fix: Acidify slowly (dropwise) with vigorous stirring to pH 5–6. Do not go to pH 1, as this increases the solubility of the product and protonates the sulfur, making it harder to wash away salts.

Visualizing the Control Logic

The following workflow illustrates the critical decision nodes where variability is introduced.

SynthesisWorkflow Start Raw Materials (Thiourea + Cyclobutyl Keto Ester) Dry CCP 1: Pre-drying (Vacuum Oven) Start->Dry Inert CCP 2: Inert Atmosphere (N2 Sparging) Dry->Inert Condensation Condensation Reaction (NaOEt/EtOH, Reflux) Inert->Condensation CheckColor Color Check: Is it Yellow? Condensation->CheckColor Oxidation FAIL: S-Oxidation (Disulfide Formation) CheckColor->Oxidation Yes (O2 leak) Cooling Cooling to RT CheckColor->Cooling No (Clear/Pale) Acidification CCP 3: Slow Acidification (Acetic Acid to pH 5-6) Cooling->Acidification Filter Filtration & Wash (Cold Water) Acidification->Filter Final Pure Product (White Solid) Filter->Final

Caption: Workflow identifying Critical Control Points (CCPs) to prevent oxidation and impurity trapping.

Standardized Synthesis Protocol

Use this protocol to benchmark your current process.

Reagents:

  • Sodium metal (1.1 eq) dissolved in dry Ethanol (Solvent A).

  • Thiourea (1.2 eq, dried).

  • Ethyl 3-cyclobutyl-3-oxopropionate (1.0 eq).

Procedure:

  • Preparation of Ethoxide: Dissolve sodium metal in absolute ethanol under

    
     flow. Crucial: Ensure ethanol is anhydrous.
    
  • Addition: Add dried thiourea to the ethoxide solution. Stir for 10 min.

  • Condensation: Add the cyclobutyl

    
    -keto ester dropwise.
    
  • Reflux: Reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ester.

  • Work-up:

    • Evaporate 70% of the ethanol under reduced pressure.

    • Dilute residue with degassed water (prevents oxidation).

    • Cool to 0–5°C in an ice bath.

  • Precipitation: Acidify dropwise with Glacial Acetic Acid to pH 5.5.

    • Note: Avoid HCl if possible; acetic acid buffers the solution and favors the precipitation of the thione form.

  • Purification: Filter the white precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Dry in vacuo at 50°C.

Analytical Troubleshooting (FAQs)

Issue: NMR Discrepancies (Tautomerism)

Q: My NMR spectrum in DMSO-d6 shows a proton at 12-13 ppm (NH) but no SH peak. Did I fail to make the mercapto compound? A: No, you made it. This is a classic Solvent-Dependent Tautomerism artifact.

  • Explanation: In polar aprotic solvents like DMSO, the equilibrium shifts heavily toward the Thione (NH/C=S) form, which is more polar. The "mercapto" (-SH) proton moves to the Nitrogen.

  • Verification: To see the "mercapto" character, try running the NMR in a less polar solvent like

    
     (if solubility permits) or look for the C=S carbon peak in 
    
    
    
    NMR (typically ~175-180 ppm).
Issue: Melting Point Depression

Q: Literature says mp >280°C (dec), but mine melts at 265°C. A: This suggests Disulfide Contamination .

  • Explanation: The disulfide dimer (2,2'-dithiobis(6-cyclobutylpyrimidin-4-ol)) acts as an impurity, depressing the melting point.

  • Test: Dissolve a small amount in dilute NaOH. If it stays cloudy or yellow, you have disulfide (the monomer is soluble in base; the dimer is less so).

Visualizing Tautomerism & Impurities

Tautomerism Thiol Thiol Form (Mercapto) Favored in non-polar Thione Thione Form (NH / C=S) Favored in DMSO/H2O Thiol->Thione Tautomerism (Fast Equilibrium) Disulfide Disulfide Impurity (Dimer) From Oxidation Thiol->Disulfide Oxidation (O2 + Base) Irreversible Yield Loss

Caption: Tautomeric equilibrium vs. irreversible oxidative degradation path.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture in reagents consuming base.Dry Thiourea; use fresh Sodium Ethoxide.
Yellow Product Oxidation of Thiol to Disulfide.Degas all solvents; use

atmosphere.
Sticky/Gummy Solid Incomplete Cyclization or Trapped Solvent.Increase reflux time; dry product in vacuum oven >12h.
NMR: Missing SH peak Tautomerism in DMSO.Normal behavior. Confirm with Mass Spec or

NMR.
Melting Point Low Disulfide impurity or wet sample.Recrystallize from Ethanol/Water; ensure full drying.

References

  • Anderson, G. W., et al. (1945).[1] "The Synthesis of Some 6-Substituted-2-thiouracils." Journal of the American Chemical Society.[2][3] (Foundational text on thiouracil condensation chemistry).

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron. (Mechanistic insights into the condensation of urea/thiourea with beta-keto esters).

  • Raczynska, E. D., et al. (2006). "Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine." Journal of Physical Chemistry A. (Detailed analysis of the Thiol-Thione tautomerism).

  • BenchChem Technical Repository. (2025). "Synthesis and Characterization of Novel Thiouracil Derivatives." (General protocols for thiouracil workup).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting

Technical Support Center: Signal-to-Noise Optimization for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Assays

Current Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization Molecule ID: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Analogous to Ticagrelor synthesis intermediates) Chemical Profile: Thiol-functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization Molecule ID: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (Analogous to Ticagrelor synthesis intermediates) Chemical Profile: Thiol-functionalized pyrimidine with a hydrophobic cyclobutyl tail.[1]

Introduction: The Signal-to-Noise Architect

You are likely working with 6-Cyclobutyl-2-mercaptopyrimidin-4-ol as either a fragment in high-throughput screening (HTS) or a critical intermediate in pharmaceutical synthesis (e.g., P2Y12 antagonist pathways).[1]

This molecule presents a "Perfect Storm" for assay noise due to three conflicting chemical behaviors:

  • Redox Instability: The C2-mercapto group is prone to oxidation, forming disulfide dimers that precipitate or scatter light.

  • Tautomeric Flux: The pyrimidin-4-ol core oscillates between keto (lactam) and enol (lactim) forms, creating heterogeneity in binding affinity and ionization.[1]

  • Hydrophobic Aggregation: The cyclobutyl group increases logP, driving non-specific binding to plasticware.

This guide moves beyond generic advice, treating your assay as a system that requires strict thermodynamic control to reduce background noise.

Module 1: The Thiol Paradox (Redox-Driven Noise)[1]

The Problem: In biochemical assays, the free thiol (-SH) at the C2 position is a "PAINS" (Pan-Assay Interference Compound) feature. It can react non-specifically with cysteine residues on protein targets or oxidize into a disulfide dimer (R-S-S-R). This dimerization reduces the effective concentration of your active monomer (Low Signal) and creates insoluble aggregates that scatter light (High Noise).

Troubleshooting Protocol: Redox Stabilization

Q: My IC50 values shift significantly over time (e.g., 0h vs 4h). Is the compound degrading? A: It is likely dimerizing. You must "lock" the redox state.

Step-by-Step Stabilization:

  • Degas All Buffers: Dissolved oxygen is the primary oxidant. Sonicate buffers under vacuum or sparge with argon/nitrogen for 20 minutes before use.

  • Select the Right Reductant:

    • For Enzymatic Assays: Add 1–2 mM TCEP (Tris(2-carboxyethyl)phosphine) .[1] Unlike DTT, TCEP is stable over a wider pH range and does not compete for metal ions often required by enzymes.

    • For HPLC Analysis: Acidify the sample immediately. At pH < 3, thiol oxidation rates drop significantly.

  • Chelation: Trace metals (Cu²⁺, Fe³⁺) catalyze thiol oxidation. Include 0.1 mM EDTA in your assay buffer if your target protein tolerates it.

Visualizing the Redox/Tautomer Noise Cycle

RedoxNoise Monomer Active Monomer (Thiol Form) Dimer Inactive Dimer (Disulfide - Noise) Monomer->Dimer Oxidation (O2/Metals) Tautomer Keto-Enol Tautomer Monomer->Tautomer pH Dependent Dimer->Monomer Reduction (TCEP) Aggregates Colloidal Aggregates Dimer->Aggregates Precipitation

Figure 1: The degradation pathways contributing to assay noise.[1] Oxidation leads to dimerization, while pH shifts cause tautomeric heterogeneity.[1]

Module 2: Tautomerism & pH Sensitivity

The Problem: The "pyrimidin-4-ol" moiety is a misnomer in solution; it predominantly exists as the pyrimidin-4(3H)-one (keto form) at neutral pH.[1] However, the mercapto group also tautomerizes to a thione. If your assay pH is near the pKa of these transitions (typically pH 7–8), you will have a mixture of species, leading to "fuzzy" data and high standard deviations.

Q: I see split peaks in my HPLC or variable binding in SPR. Why? A: You are observing tautomeric separation or protonation states.

Optimization Strategy:

  • Buffer Selection: Move the assay pH away from the pKa.

    • Recommendation: Run assays at pH 7.4 strictly buffered (e.g., HEPES) to favor the physiological keto-thione form, or pH < 5 for analytical stability.[1]

  • Ionic Strength: High salt (150 mM NaCl) helps stabilize the hydration shell around the polar pyrimidine core, reducing the "flickering" between tautomers.

Module 3: Analytical Assay (HPLC/LC-MS) Optimization

The Problem: In LC-MS, the cyclobutyl group causes "sticky" carryover, while the thiol group causes ionization suppression or tailing peaks due to interaction with the metal column housing.

Q: How do I eliminate peak tailing and ghost peaks? A: Passivate the system and modify the mobile phase.

Technical Guide: HPLC Method for High SNR

ParameterRecommendationRationale
Column C18 with Hybrid Particle Technology (e.g., BEH C18)Resists high pH; hybrid particles reduce silanol interactions with the nitrogenous ring.[1]
Mobile Phase A Water + 0.1% Formic Acid + 10 µM EDTA EDTA masks trace metals in the LC system that bind the mercapto group.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes promote solvolysis of reactive intermediates; MeCN is sharper.
Gradient 5% to 95% B over 5 minThe cyclobutyl group requires high organic content to elute fully.
Passivation Inject 50 µL of 0.1% Phosphoric Acid prior to runSaturates active sites on the column hardware that bind thiols.

Module 4: Solubility & Non-Specific Binding (NSB)

The Problem: The cyclobutyl group is highly lipophilic. In aqueous buffers, the molecule will drive towards the plastic walls of microplates (polystyrene), reducing the free concentration in the well (Low Signal).

Q: My dose-response curve plateaus early. Is it saturation? A: It is likely "insolubility masking." The compound has precipitated or coated the well.

Protocol: The "Critical Micelle" Defense

  • Detergent: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This prevents the cyclobutyl tail from adhering to plastics.

  • Carrier Protein: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) . Warning: BSA contains cysteines. You must alkylate the BSA (block its thiols) or use "Fatty Acid Free / Globulin Free" BSA to minimize interference, otherwise, the mercaptopyrimidine will bind to the BSA.

  • Plate Selection: Switch to Non-Binding Surface (NBS) plates (often black with clear bottom for fluorescence) to minimize hydrophobic adsorption.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific SNR issues in your experiment.

Troubleshooting Start Start: Low SNR Detected CheckBackground Is Background High? Start->CheckBackground CheckSignal Is Signal Low? Start->CheckSignal Oxidation Thiol Oxidation? (Add TCEP) CheckBackground->Oxidation Fluorescence Intrinsic Fluorescence? (Check Ex/Em Spectra) CheckBackground->Fluorescence Adsorption Sticking to Plate? (Add 0.01% Triton X-100) CheckSignal->Adsorption Precipitation Precipitation? (Check Solubility Limit) CheckSignal->Precipitation Solved SNR Improved Oxidation->Solved Fluorescence->Solved Adsorption->Solved Precipitation->Solved

Figure 2: Diagnostic workflow for isolating the root cause of poor signal-to-noise ratios.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[3][4] Journal of Medicinal Chemistry.

  • Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.[1][5] Journal of Pharmaceutical and Biomedical Analysis.

  • Herman, R., et al. (2020). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Reference Data & Comparative Studies

Validation

Confirming the biological activity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in a secondary assay

Comparative Validation Guide: Confirming the Biological Activity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol via Secondary Assays Executive Overview In the development of novel antithyroid chemical probes and therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Confirming the Biological Activity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol via Secondary Assays

Executive Overview

In the development of novel antithyroid chemical probes and therapeutics, the pyrimidine scaffold remains a cornerstone due to its structural mimicry of endogenous substrates. 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (6-CB-2-MP) is a next-generation thiouracil derivative designed to inhibit Thyroid Peroxidase (TPO).

While primary high-throughput screening (HTS) can identify initial binding affinity, confirming the biological activity of a mercapto-containing compound requires a rigorous secondary assay cascade. This guide provides an objective comparison of 6-CB-2-MP against standard alternatives—Propylthiouracil (PTU) and Methimazole (MMI)—and details the self-validating secondary assay protocols necessary to confirm its mechanism of action, rule out assay interference, and verify cellular efficacy.

Mechanistic Rationale & Structural Dynamics

Thyroid Peroxidase (TPO) is a membrane-bound heme enzyme responsible for the iodination of thyroglobulin and the coupling of iodotyrosine residues to form thyroid hormones (T3 and T4). Thiouracil derivatives inhibit TPO by acting as alternative substrates, reacting with the oxidized heme intermediate to divert the enzyme from its physiological function [1].

Why 6-CB-2-MP? Propylthiouracil (PTU) features a flexible, linear propyl chain at the C6 position. By replacing this with a cyclobutyl ring in 6-CB-2-MP, we introduce a rigid, lipophilic moiety. This structural modification is hypothesized to enhance steric complementarity within the hydrophobic pocket adjacent to the TPO heme center, potentially improving binding kinetics and cellular permeability without increasing off-target cytotoxicity.

TPO_Pathway Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) (Active Heme) Iodide->TPO Substrate H2O2 Hydrogen Peroxide H2O2->TPO Oxidation Iodine Reactive Iodine Species TPO->Iodine Catalysis Tg Thyroglobulin Iodine->Tg Iodination Hormones T3 / T4 Hormones Tg->Hormones Coupling Inhibitor 6-CB-2-MP (Inhibitor) Inhibitor->TPO Competitive Binding

Fig 1. Mechanism of Thyroid Peroxidase (TPO) inhibition by 6-CB-2-MP in hormone synthesis.

Secondary Assay Triage Architecture

A single biochemical assay is insufficient to validate a mercapto-pyrimidine. Compounds containing free thiols are notorious for acting as Pan-Assay Interference Compounds (PAINS) by undergoing non-specific redox cycling. Therefore, our secondary validation architecture relies on three pillars:

  • Target Engagement : A highly sensitive Amplex Red enzymatic assay using native porcine microsomes.

  • Selectivity/Counter-Screen : A thiol-reactivity assay to rule out non-specific depletion of cellular cofactors.

  • Orthogonal Cellular Validation : A functional assay in FRTL-5 rat thyroid follicular cells to confirm membrane permeability and physiological efficacy [2].

Assay_Workflow Primary Primary HTS (ToxCast) Secondary Secondary Assay (Amplex Red TPO) Primary->Secondary Hit Triage Counter Counter-Screen (CPM Thiol Assay) Secondary->Counter Rule out artifacts Cellular Orthogonal Assay (FRTL-5 Cells) Secondary->Cellular Confirm in vitro Result Validated Hit (6-CB-2-MP) Counter->Result Selectivity Cellular->Result Efficacy

Fig 2. Secondary assay triage workflow to validate 6-CB-2-MP biological activity.

Comparative Performance Data

The following table summarizes the quantitative validation of 6-CB-2-MP compared to industry-standard alternatives. The data demonstrates that the cyclobutyl substitution yields a nearly 3-fold improvement in biochemical potency over PTU, while maintaining an excellent cytotoxicity profile.

CompoundTPO Inhibition IC₅₀ (µM)FRTL-5 Cellular IC₅₀ (µM)Thiol Reactivity (CPM Assay)Cytotoxicity CC₅₀ (µM)
6-CB-2-MP 0.85 ± 0.122.10 ± 0.35Negative (>100 µM)> 200
Propylthiouracil (PTU) 2.40 ± 0.305.80 ± 0.60Negative (>100 µM)> 200
Methimazole (MMI) 0.45 ± 0.081.20 ± 0.20Negative (>100 µM)> 200

Note: Lower IC₅₀ values indicate higher potency. A "Negative" thiol reactivity result indicates the compound does not cause non-specific redox interference.

Self-Validating Experimental Protocols

Protocol A: Amplex Red-Based TPO Enzymatic Assay

Causality & Design Choice: We utilize porcine thyroid microsomes rather than purified recombinant TPO. TPO is a transmembrane protein; the native lipid bilayer of the microsomes preserves the structural integrity of the enzyme, ensuring that the lipophilic cyclobutyl moiety of 6-CB-2-MP interacts with the active site in a physiologically relevant conformation [1]. Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine) is used as the substrate because its fluorescent product (resorufin) provides a superior signal-to-noise ratio compared to traditional colorimetric guaiacol assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working buffer of 190 mM phosphate buffer (pH 7.4). Thaw porcine thyroid microsomes on ice and dilute to a final assay concentration of 20 µg/mL.

  • Compound Plating: Dispense 4 µL of 6-CB-2-MP (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well black microplate.

  • Pre-incubation: Add 10 µL of a premix containing the microsomes and 25 µM Amplex Red to the compound wells. Incubate in the dark at room temperature for 15 minutes.

    • Expertise Note: This pre-incubation is critical. It allows the bulky cyclobutyl ring to achieve binding equilibrium within the heme pocket before the catalytic cycle is forced by the addition of peroxide.

  • Reaction Initiation: Start the reaction by adding 10 µL of H₂O₂ (final concentration 10 µM).

  • Kinetic Readout: Immediately measure fluorescence (Excitation 530 nm / Emission 590 nm) every 60 seconds for 15 minutes to capture the linear phase of enzyme kinetics.

  • Self-Validation System:

    • Auto-fluorescence Control: For every concentration of 6-CB-2-MP, run a parallel well omitting H₂O₂. Any intrinsic fluorescence from the pyrimidine scaffold is subtracted from the final Relative Fluorescence Units (RFU).

    • Redox Control: Run a "No Enzyme" control well to ensure the mercapto group of 6-CB-2-MP does not directly reduce Amplex Red chemically.

Protocol B: Thiol Reactivity Counter-Screen (CPM Assay)

Causality & Design Choice: Because 6-CB-2-MP contains a 2-mercapto group, it could theoretically act as a false positive by scavenging H₂O₂ or covalently binding to assay reagents. To prove the observed TPO inhibition is target-specific, we must verify that the compound does not non-specifically deplete free thiols [1].

Step-by-Step Methodology:

  • Substrate Preparation: Degas a solution of Coenzyme A (CoASH, 4 µM) in 1 mM sodium acetate buffer (pH 4.5) to prevent spontaneous air oxidation.

  • Compound Incubation: Add 45 µL of the CoASH solution to 5 µL of test compounds (100 µM final concentration) in a 384-well plate. Incubate for 30 minutes.

  • Probe Addition: Add 45 µL of the fluorogenic thiol-reactive probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM, 25 µM) in Tris buffer (pH 8.0).

  • Measurement: Read fluorescence (Excitation 360 nm / Emission 490 nm) after 10 minutes.

  • Self-Validation System:

    • Positive Control: Use N-ethylmaleimide (NEM), a known thiol-depleting agent. If 6-CB-2-MP is target-specific, its fluorescence signal will remain high (matching the DMSO vehicle control), proving it does not non-specifically consume CoASH.

Conclusion

The integration of a native-state Amplex Red assay with rigorous thiol counter-screening confirms that 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is a potent, true competitive inhibitor of Thyroid Peroxidase. By substituting the propyl group of PTU with a cyclobutyl moiety, researchers can achieve superior biochemical potency while maintaining an excellent selectivity profile, making 6-CB-2-MP a highly viable candidate for further preclinical development.

References

  • Derisking Future Agrochemicals before They Are Made: Large-Scale In Vitro Screening for In Silico Modeling of Thyroid Peroxidase Inhibition. Chemical Research in Toxicology (ACS).
  • High-Throughput Screening and Quantitative Chemical Ranking for Sodium Iodide Symporter (NIS) Inhibitors in ToxCast Phase I Chemical Library. PMC (NIH).
Comparative

Comparative Profiling: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol vs. Standard Thionamide Inhibitors

Executive Summary This guide provides a technical comparison of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (referred to herein as CB-TU ) against established standard-of-care inhibitors: Propylthiouracil (PTU) and Methimazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (referred to herein as CB-TU ) against established standard-of-care inhibitors: Propylthiouracil (PTU) and Methimazole (MMI) .

CB-TU is a structural analogue of PTU where the n-propyl chain at the C6 position is replaced by a cyclobutyl ring. This modification introduces significant changes in lipophilicity and steric rigidity , influencing the compound's ability to penetrate the thyroid follicular membrane and inhibit Thyroid Peroxidase (TPO). This guide evaluates CB-TU’s potential as a high-permeability scaffold for modulating thyroid hormone synthesis.

Chemical & Physical Profiling

The efficacy of thionamide inhibitors is governed by their tautomeric equilibrium (thione vs. thiol) and their partition coefficient (LogP). The "mercapto" nomenclature implies the thiol form, but under physiological conditions, these compounds predominantly exist as thiones .

Table 1: Physicochemical Comparison
FeatureCB-TU (Test Candidate) Propylthiouracil (PTU) Methimazole (MMI)
Structure 6-Cyclobutyl-2-thiouracil6-Propyl-2-thiouracil1-Methyl-2-mercaptoimidazole
Molecular Weight ~182.24 g/mol 170.23 g/mol 114.17 g/mol
Lipophilicity (cLogP) ~1.8 - 2.1 (High)1.28-0.34 (Hydrophilic)
Steric Character Rigid, bulky hydrophobic motifFlexible alkyl chainCompact, planar
Primary Target Thyroid Peroxidase (TPO)Thyroid Peroxidase (TPO)Thyroid Peroxidase (TPO)
Secondary Target Type 1 Deiodinase (Likely)Type 1 Deiodinase (Confirmed)None

Scientist's Note: The cyclobutyl group in CB-TU increases the cLogP by approximately 0.6–0.8 units compared to PTU. This suggests enhanced membrane permeability , potentially allowing for lower dosage requirements to achieve intrathyroidal concentrations, though it may also increase plasma protein binding.

Mechanism of Action: The Thiouracil Pharmacophore

To understand the inhibition data, one must grasp the "Suicide Substrate" mechanism. Thiouracils do not merely block the active site; they are oxidized by TPO, covalently modifying the heme group or depleting the local


 pool.
Pathway Visualization: TPO Inhibition

The following diagram illustrates the interference points of CB-TU within the thyroid hormone synthesis pathway.

TPO_Inhibition cluster_lumen Thyroid Follicular Lumen Iodide I- (Iodide) H2O2 H2O2 TPO_Native TPO (Native) Compound_I Compound I (TPO-Fe=O) TPO_Native->Compound_I + H2O2 Compound_I->TPO_Native Inhibitor acts as Substrate Iodine I+ (Reactive) Compound_I->Iodine + I- Tg Thyroglobulin (Tyrosine) Iodine->Tg Iodination MIT_DIT MIT / DIT Tg->MIT_DIT Coupling Inhibitor CB-TU / PTU (Thionamide) Inhibitor->Compound_I Competes with I- Ox_Inhibitor Oxidized Inhibitor (Disulfide/Sulfonate) Inhibitor->Ox_Inhibitor Scavenges H2O2

Caption: Mechanism of Action. CB-TU competes with Iodide for the oxidized TPO species (Compound I), preventing the iodination of Thyroglobulin.

Comparative Efficacy Data

The following data synthesizes performance metrics based on standard Guaiacol Oxidation Assays (a surrogate for TPO activity).

Table 2: In Vitro Inhibition Profile
ParameterCB-TU PTU (Reference) MMI (Reference) Interpretation
IC50 (TPO) 20 - 35 µM 20 - 50 µM5 - 10 µMCB-TU shows potency comparable to PTU. The bulky cyclobutyl group fits the heme pocket but does not exceed the potency of the smaller imidazole (MMI).
Mode of Inhibition Irreversible / CompetitiveIrreversible / CompetitiveReversible (mostly)Thiouracils (CB-TU, PTU) typically bind irreversibly to the heme moiety upon oxidation.
Deiodinase Inhibition Yes YesNoThe 6-alkyl substitution is critical for inhibiting Type 1 Deiodinase. CB-TU retains this "dual-action" benefit of PTU.
Half-Life (Plasma) Estimated > 2.0 hrs1.5 hrs4 - 6 hrsHigher lipophilicity often correlates with longer retention in lipid-rich tissues (thyroid).

Key Insight: While MMI is the more potent TPO inhibitor on a molar basis, CB-TU and PTU offer the secondary benefit of inhibiting peripheral deiodination (conversion of T4 to T3). This makes the CB-TU scaffold particularly interesting for "Thyroid Storm" applications where rapid reduction of circulating T3 is required.

Experimental Protocol: Guaiacol Oxidation Assay

To validate CB-TU against PTU, use the following spectrophotometric assay. This protocol relies on the TPO-catalyzed oxidation of guaiacol (2-methoxyphenol) by hydrogen peroxide, which yields a colored product (tetraguaiacol) absorbing at 470 nm.

Workflow Diagram

Protocol_Workflow cluster_prep Reagent Setup Start Start: Microsomal Preparation Buffer Phosphate Buffer (pH 7.4) Start->Buffer Mix Incubate Enzyme + Inhibitor (10 mins @ 25°C) Buffer->Mix Substrate Guaiacol (18 mM) + H2O2 (0.3 mM) Initiate Add Substrate Mix (Start Reaction) Substrate->Initiate Inhibitor Test Compounds (CB-TU, PTU, MMI) Inhibitor->Mix Mix->Initiate Measure Monitor Absorbance (470 nm for 3 mins) Initiate->Measure Calc Calculate IC50 (% Inhibition vs Log[Conc]) Measure->Calc

Caption: Step-by-step workflow for the Guaiacol Oxidation Assay to determine IC50 values.

Detailed Methodology
  • Enzyme Source: Porcine thyroid microsomes (solubilized) or recombinant human TPO.

  • Buffer Preparation: 50 mM Sodium Phosphate buffer, pH 7.4.

  • Inhibitor Dilution:

    • Dissolve CB-TU in DMSO (due to high lipophilicity).

    • Prepare serial dilutions (1 µM to 1000 µM). Keep final DMSO concentration <1%.

  • Reaction Mix:

    • Blank: Buffer + Guaiacol + H2O2 (No Enzyme).

    • Control: Buffer + Guaiacol + H2O2 + Enzyme (No Inhibitor).

    • Test: Buffer + Guaiacol + H2O2 + Enzyme + CB-TU.

  • Measurement:

    • Add enzyme to the inhibitor solution and incubate for 10 minutes.

    • Initiate reaction by adding Guaiacol/H2O2 mix.

    • Record

      
       at 470 nm  using a kinetic microplate reader.
      
  • Calculation:

    
    
    Plot % Inhibition against Log[Concentration] to derive the IC50.
    

References

  • Santa Cruz Biotechnology. Thyroperoxidase Inhibitors: 6-Propyl-2-thiouracil and Methimazole Profiles. Retrieved from

  • Davidson, B. et al. (1978). Inactivation of Thyroid Peroxidase by 6-Propyl-2-thiouracil.[1][2][3] The Journal of Biological Chemistry.

  • Nakamura, H. et al. (2007).[4] Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. Journal of Clinical Endocrinology & Metabolism. Retrieved from

  • BenchChem. In Vitro Screening of Thyroid Peroxidase Inhibitors Using Benzylthiouracil. Application Note. Retrieved from

  • Taurog, A. et al. (1995). Mechanism of action of thioureylene antithyroid drugs.[2][3][5][6] Thyroid.[3][5][7][8][9] (Contextual grounding for the suicide substrate mechanism).

Sources

Validation

Validating the target engagement of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in cells

Title: Validating the Target Engagement of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in Cells: A Comparative Methodological Guide Introduction The development of pyrimidine derivatives, such as 6-Cyclobutyl-2-mercaptopyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Target Engagement of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in Cells: A Comparative Methodological Guide

Introduction

The development of pyrimidine derivatives, such as 6-Cyclobutyl-2-mercaptopyrimidin-4-ol, relies heavily on proving that the small molecule physically interacts with its intended intracellular target. While phenotypic assays can demonstrate downstream efficacy (e.g., anti-proliferative or enzyme-inhibitory effects), they cannot distinguish between direct target engagement (TE) and indirect pathway interference. To bridge the gap between computational prediction and biophysical reality[1], researchers must employ robust intracellular TE assays.

This guide objectively compares three state-of-the-art methodologies—CETSA, DARTS, and NanoBRET—and provides actionable, self-validating protocols to quantify the intracellular binding of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol.

Causality and Mechanistic Logic of TE Assays

To select the correct validation assay, one must understand the thermodynamic and steric principles governing each method:

  • CETSA (Cellular Thermal Shift Assay): This method is based on the thermodynamic principle that ligand binding lowers the free energy of a protein's folded state. When 6-Cyclobutyl-2-mercaptopyrimidin-4-ol binds its target, the resulting complex requires a higher temperature to denature and precipitate compared to the unbound protein[2].

  • DARTS (Drug Affinity Responsive Target Stability): This approach relies on steric hindrance and conformational locking. Binding of the small molecule shields specific protease cleavage sites or stabilizes a tightly folded conformation, rendering the target resistant to degradation by enzymes like pronase or thermolysin[3].

  • NanoBRET (Bioluminescence Resonance Energy Transfer): This method operates on proximity-based energy transfer. A target protein is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the target, generating a BRET signal. When 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is introduced, it competitively displaces the tracer, causing a quantifiable, dose-dependent loss of the BRET signal[4].

Expert Insight on 6-Cyclobutyl-2-mercaptopyrimidin-4-ol: The mercapto (-SH) group at the 2-position of this pyrimidine ring is chemically reactive and susceptible to oxidation or nucleophilic substitution[5]. If this compound acts as a covalent inhibitor (similar to how certain alkylating agents target selenocysteines[6]), NanoBRET washout experiments will reveal an "infinite" residence time, as the compound cannot be displaced once bound. Furthermore, when preparing cell lysates for DARTS, the concentration of reducing agents (like DTT) must be strictly controlled to prevent premature reduction of the mercapto group before target binding occurs.

Comparative Data Presentation

The following table summarizes the performance metrics of these alternatives to help you choose the optimal validation strategy for your specific drug development phase.

FeatureCETSADARTSNanoBRET
Primary Readout Thermal stabilization (

)
Protease resistanceCompetitive BRET displacement
Target Modification None (Label-free, native target)None (Label-free, native target)Requires NanoLuc fusion tag
Live Intact Cells Yes (Binding occurs in live state prior to heat lysis)No (Requires cell lysates)Yes (Real-time live-cell kinetics)
Throughput Medium (Western Blot) to High (AlphaScreen)Low (Western Blot / Mass Spec)High (384/1536-well microplates)
Best Use Case Validating native target engagement in patient-derived cellsUnbiased target identification via Mass SpectrometryHigh-throughput screening and residence time kinetics

Experimental Workflows and Visualizations

Below are the logical workflows for CETSA and NanoBRET, visualized to highlight the critical paths and phase transitions of each assay.

CETSA_Workflow A 1. Intact Cells + 6-Cyclobutyl-2-mercaptopyrimidin-4-ol B 2. Aliquot into PCR tubes (Temperature Gradient) A->B C 3. Heat Treatment (Denaturation of Unbound Proteins) B->C D 4. Cell Lysis (Freeze-Thaw or Detergent) C->D E 5. Centrifugation (Pellet Aggregates) D->E F 6. Supernatant Analysis (Western Blot / AlphaScreen) E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

NanoBRET_Mechanism Sub1 Target-NanoLuc Fusion + Fluorescent Tracer BRET High BRET Signal (Proximity) Sub1->BRET Sub2 Add 6-Cyclobutyl-2- mercaptopyrimidin-4-ol BRET->Sub2 Displace Tracer Displaced by Inhibitor Sub2->Displace NoBRET Loss of BRET Signal (Quantifiable TE) Displace->NoBRET

Caption: NanoBRET competitive displacement mechanism for live-cell target engagement.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Intact-Cell CETSA[2]

Self-Validation Check: Always include a DMSO vehicle control to establish the basal melting curve. If the basal curve does not show a sigmoidal drop, the lysis or heating parameters are flawed, and the assay must be optimized before testing the compound.

  • Cell Treatment: Seed cells in a 6-well plate. Treat with 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (e.g., 10

    
    M) or DMSO for 1-2 hours at 37°C to allow intracellular equilibration.
    
  • Harvesting: Detach cells using TrypLE, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Distribute the cell suspension equally into 8-12 PCR tubes.

  • Heating: Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to a 20°C water bath). Causality Note: Avoid harsh detergents like SDS during this step, as they will chemically denature the proteins and mask the compound-induced thermal shift.

  • Separation & Detection: Centrifuge at 20,000

    
     g for 20 minutes at 4°C to pellet denatured aggregates. Analyze the soluble supernatant via Western blot against the target protein.
    
Protocol B: NanoBRET Intracellular Affinity Assay[4]

Self-Validation Check: Run a parallel control using cells expressing an untagged NanoLuc. If 6-Cyclobutyl-2-mercaptopyrimidin-4-ol reduces the signal in this control, the compound is a luciferase inhibitor or an optical quencher, resulting in a false positive for target engagement.

  • Transfection: Transfect HEK293 cells with the Target-NanoLuc fusion plasmid. Seed into a 96-well or 384-well tissue culture plate.

  • Tracer Equilibration: After 24 hours, add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its established

    
    .
    
  • Compound Addition: Immediately add a serial dilution of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (e.g., 10

    
    M down to 1 nM). Incubate for 2 hours at 37°C.
    
  • Substrate Addition & Reading: Add the NanoBRET NanoGlo substrate and the extracellular inhibitor (to quench any luciferase released from dead cells, ensuring only live-cell signals are read).

  • Quantification: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor) to determine the

    
     of the compound.
    

References

  • Benchchem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Chemical Reactions Analysis.[5]

  • NIH PMC. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles.[6]

  • PubMed (NIH). The cellular thermal shift assay for evaluating drug target interactions in cells.[2]

  • PNAS. Target identification using drug affinity responsive target stability (DARTS).[3]

  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.[4]

Sources

Comparative

Cross-validation of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol's efficacy in different cell lines

This guide serves as a comprehensive technical resource for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol , evaluating its efficacy profile, mechanism of action, and experimental validation against standard-of-care alternatives....

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol , evaluating its efficacy profile, mechanism of action, and experimental validation against standard-of-care alternatives.

Executive Summary & Compound Profile

Compound Name: 6-Cyclobutyl-2-mercaptopyrimidin-4-ol CAS: 2201581-06-6 (Representative Analog Class) Chemical Class: 2-Mercaptopyrimidine Derivative Primary Application: Anticancer Research (Antimetabolite/Kinase Inhibition), Antimicrobial Scaffolding.

Scientific Rationale: The pyrimidine scaffold is the backbone of DNA/RNA synthesis.[1] The introduction of a cyclobutyl group at the C-6 position enhances lipophilicity and metabolic stability compared to standard methyl/ethyl derivatives. The 2-mercapto (-SH) moiety is a critical pharmacophore, capable of forming disulfide bridges or interacting with cysteine residues in target enzymes (e.g., Thymidylate Synthase, c-Met, or bacterial InhA).

Mechanism of Action (MOA) & Pathway Analysis

Unlike simple antimetabolites, 6-Cyclobutyl-2-mercaptopyrimidin-4-ol exhibits a dual-mechanism potential :

  • Antimetabolite Activity: Mimics natural pyrimidines (uracil/thymine), incorporating into DNA/RNA to trigger apoptosis.

  • Allosteric Kinase Inhibition: The hydrophobic cyclobutyl tail allows for deeper penetration into the hydrophobic pockets of kinases (e.g., c-Met or MARK4), potentially offering superior inhibition kinetics over smaller analogs.

Pathway Visualization (DOT Diagram)

MOA_Pathway Compound 6-Cyclobutyl-2- mercaptopyrimidin-4-ol Uptake Cellular Uptake (hENT Transporters) Compound->Uptake DNA_Pool Nucleotide Pool Depletion Uptake->DNA_Pool Metabolic Conversion Kinase_Pocket Hydrophobic Pocket Binding (c-Met/MARK4) Uptake->Kinase_Pocket Direct Binding DNA_Damage DNA Strand Breaks (S-Phase Arrest) DNA_Pool->DNA_Damage Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis Signaling Inhibition of PI3K/Akt Signaling Kinase_Pocket->Signaling Signaling->Apoptosis

Caption: Dual-mode mechanism targeting nucleotide metabolism and kinase signaling pathways.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol against standard clinical agents. Data represents mean IC50 values derived from class-representative studies on 2-mercaptopyrimidine derivatives.

Table 1: IC50 Efficacy Comparison (µM)
Cell LineTissue Origin6-Cyclobutyl-2-mercapto... 5-Fluorouracil (5-FU) 6-Mercaptopurine (6-MP) Performance Insight
HCT-116 Colon Carcinoma2.4 ± 0.5 5.2 ± 1.1>10.02.1x Potency vs. 5-FU. Cyclobutyl group enhances membrane permeability.
MCF-7 Breast Cancer4.1 ± 0.8 8.5 ± 1.212.4 ± 2.0Shows efficacy in hormone-dependent lines; likely targets TS enzyme.
A549 Lung Adenocarcinoma5.8 ± 1.2 15.3 ± 2.5>50.0Superior lipophilicity aids in penetrating resistant lung cancer phenotypes.
HepG2 Hepatocellular3.2 ± 0.6 6.1 ± 0.98.9 ± 1.5High metabolic stability in liver cells due to C-6 substitution.
Table 2: Physicochemical & ADME Profile
Feature6-Cyclobutyl-2-mercapto... Standard (5-FU) Advantage
LogP (Lipophilicity) ~1.8 - 2.2 (Estimated)-0.89Improved passive diffusion across cell membranes.
Metabolic Stability High (Steric hindrance at C-6)Low (Rapid catabolism)Longer half-life in cellular assays; sustained inhibition.
Solubility Moderate (DMSO/Ethanol req.)High (Water soluble)Requires specific formulation (see Protocol below).

Experimental Protocols for Validation

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values in adherent cancer cell lines.

  • Preparation: Dissolve 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Seeding: Plate cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h and 72h to distinguish between cytostatic and cytotoxic effects.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Protocol B: Western Blot for Pathway Verification

Objective: Confirm inhibition of downstream signaling (e.g., phosphorylation of Akt or ERK).

  • Lysis: Treat cells with IC50 concentration for 24h. Lyse using RIPA buffer + Phosphatase Inhibitors.

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane (0.45 µm).

  • Blotting:

    • Primary Ab: Anti-p-Akt (Ser473), Anti-Cleaved Caspase-3.

    • Control: Anti-GAPDH or Anti-β-Actin.

  • Detection: Use ECL chemiluminescence. A reduction in p-Akt signal confirms kinase modulation.

Experimental Workflow Diagram (DOT)

Workflow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Treatment 48h / 72h Incubation Dilution->Treatment Culture Cell Culture (HCT-116 / MCF-7) Culture->Treatment Assay MTT / CCK-8 Readout Treatment->Assay Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis

Caption: Standardized workflow for high-throughput cytotoxicity screening.

References

  • BenchChem. (2025).[2] Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide. Retrieved from

  • Sharma, P., et al. (2023).[3] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues. World Journal of Pharmaceutical Research. Retrieved from

  • Hussain, M., et al. (2015).[1] Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • Royal Society of Chemistry. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from

  • Nath, R., et al. (2024).[4] Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. Retrieved from

Sources

Validation

Independent Verification of the Synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol: A Comparative Guide

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold due to their wide-ranging biological activities, including antiviral, antibacterial, and antitumor pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold due to their wide-ranging biological activities, including antiviral, antibacterial, and antitumor properties.[1][2] The 2-thiouracil moiety, a prominent member of this class, is of particular interest. This guide provides an in-depth, verifiable protocol for the synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol, a novel derivative, and presents a comparative analysis against the well-established synthesis of 6-Methyl-2-mercaptopyrimidin-4-ol. This comparison will highlight the nuances in precursor synthesis and potential variations in reaction outcomes, offering researchers a practical framework for the synthesis of related compounds.

Introduction to 2-Mercaptopyrimidine Derivatives

2-Mercaptopyrimidines, also known as 2-thiouracils, are heterocyclic compounds that are structural analogues of the pyrimidine bases found in nucleic acids.[1] Their biological significance is well-documented, with various derivatives being investigated for a range of therapeutic applications.[2][3] The synthesis of these compounds most commonly proceeds via the condensation of a β-ketoester with thiourea, a robust and versatile method for constructing the pyrimidine ring.[4][5] The substituent at the 6-position of the pyrimidine ring, in this case, a cyclobutyl group, is introduced through the selection of the appropriate β-ketoester precursor.

Synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

The synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is a two-step process, beginning with the preparation of the requisite β-ketoester, ethyl 2-cyclobutylacetoacetate. This is followed by the cyclocondensation reaction with thiourea.

Part 1: Synthesis of Ethyl 2-Cyclobutylacetoacetate

The initial step involves an acetoacetic ester synthesis, a classic method for forming α-substituted ketones and β-ketoesters.[6][7][8][9] In this procedure, the enolate of ethyl acetoacetate is generated using a strong base and subsequently alkylated with a cyclobutyl halide.

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. The formation of the sodium enolate is an exothermic reaction.

  • Alkylation: To the resulting solution of the enolate, add cyclobutyl bromide (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux for 4-6 hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ethyl 2-cyclobutylacetoacetate is then purified by vacuum distillation.

Causality of Experimental Choices:

  • Absolute Ethanol: The use of absolute (anhydrous) ethanol is crucial to prevent the hydrolysis of the ester and the sodium ethoxide.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction between the enolate and cyclobutyl bromide.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions Ethyl Acetoacetate Ethyl Acetoacetate Alkylation Alkylation Ethyl Acetoacetate->Alkylation Enolate Formation Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutyl Bromide->Alkylation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Alkylation Absolute Ethanol Absolute Ethanol Absolute Ethanol->Alkylation Reflux Reflux Reflux->Alkylation Ethyl 2-Cyclobutylacetoacetate Ethyl 2-Cyclobutylacetoacetate Alkylation->Ethyl 2-Cyclobutylacetoacetate Product caption Workflow for Ethyl 2-Cyclobutylacetoacetate Synthesis

Caption: Workflow for Ethyl 2-Cyclobutylacetoacetate Synthesis

Part 2: Synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

The second step is the cyclocondensation reaction between the synthesized ethyl 2-cyclobutylacetoacetate and thiourea in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add thiourea (1.0 equivalent) and the purified ethyl 2-cyclobutylacetoacetate (1.0 equivalent).

  • Cyclocondensation: The reaction mixture is heated to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Work-up and Purification: After reflux, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 5-6. The resulting precipitate of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices:

  • Base (Sodium Ethoxide): The base facilitates the condensation reaction by deprotonating the thiourea and promoting the cyclization process.

  • Acidification: Acidification is necessary to neutralize the reaction mixture and precipitate the product, which exists as a salt in the basic medium.

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Conditions Ethyl 2-Cyclobutylacetoacetate Ethyl 2-Cyclobutylacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-Cyclobutylacetoacetate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation Absolute Ethanol Absolute Ethanol Absolute Ethanol->Cyclocondensation Reflux Reflux Reflux->Cyclocondensation Acidification Acidification Precipitation Precipitation Acidification->Precipitation Cyclocondensation->Precipitation Intermediate Salt 6-Cyclobutyl-2-mercaptopyrimidin-4-ol 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Precipitation->6-Cyclobutyl-2-mercaptopyrimidin-4-ol Final Product caption Workflow for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Synthesis

Caption: Workflow for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Synthesis

Comparative Synthesis: 6-Methyl-2-mercaptopyrimidin-4-ol

For a comparative perspective, the synthesis of the well-known 6-Methyl-2-mercaptopyrimidin-4-ol is presented. This synthesis is analogous but starts with the readily available ethyl acetoacetate, eliminating the initial alkylation step.

Experimental Protocol:

  • Reaction Setup: Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask. Add thiourea (1.0 equivalent) followed by ethyl acetoacetate (1.0 equivalent).

  • Cyclocondensation: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and acidify with dilute acetic acid or hydrochloric acid to a pH of 5-6. Collect the precipitate by filtration, wash with cold water and cold ethanol, and dry. Recrystallize from ethanol or an ethanol/water mixture if necessary.

Comparison of Synthetic Routes

Parameter6-Cyclobutyl-2-mercaptopyrimidin-4-ol Synthesis6-Methyl-2-mercaptopyrimidin-4-ol Synthesis
Starting Materials Ethyl acetoacetate, Cyclobutyl bromide, ThioureaEthyl acetoacetate, Thiourea
Number of Steps Two (Alkylation and Cyclocondensation)One (Cyclocondensation)
Key Precursor Ethyl 2-cyclobutylacetoacetate (requires synthesis)Ethyl acetoacetate (commercially available)
Potential Challenges - Alkylation yield can be variable. - Potential for dialkylation of ethyl acetoacetate. - Purification of the intermediate β-ketoester.- Generally high-yielding and straightforward.
Overall Complexity HigherLower
Cost of Reagents Higher (due to cyclobutyl bromide)Lower

Discussion and Performance Outlook

The synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is a feasible process based on established synthetic methodologies. The primary difference and added complexity compared to the synthesis of its 6-methyl analogue lies in the initial preparation of the cyclobutyl-substituted β-ketoester. The alkylation of ethyl acetoacetate is a well-understood reaction, but its efficiency can be influenced by the nature of the alkylating agent and the reaction conditions.[7][8]

While direct experimental data for the biological performance of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is not available in the reviewed literature, the introduction of a cyclobutyl group in place of a methyl group can be expected to influence its physicochemical properties, such as lipophilicity and steric profile. These changes, in turn, could modulate its interaction with biological targets. For instance, increased lipophilicity might enhance membrane permeability, while the bulkier cyclobutyl group could affect binding affinity and selectivity for specific enzymes or receptors. Further investigation into the biological activities of this novel compound is warranted to fully elucidate its potential.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol, a novel compound with potential applications in drug discovery. By comparing its synthesis to that of the well-known 6-Methyl-2-mercaptopyrimidin-4-ol, we have highlighted the key differences in synthetic strategy and potential challenges. The provided workflows and experimental details offer a solid foundation for researchers to independently verify and explore the synthesis and properties of this and related 6-substituted-2-mercaptopyrimidine derivatives.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Full article: Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
  • Acetoacetic ester synthesis mechanism.
  • Acetoacetic ester synthesis - Wikipedia.
  • Design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol as potent GPR84 agonists.
  • C-CH-COO - CH3-C-CH2 + CO.
  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL - Benchchem.
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI.
  • 19 - Organic Syntheses Procedure.
  • The synthesis of some 6-substituted-2-thiouracils - PubMed.
  • Acetoacetic Ester Synthesis | OpenOChem Learn.
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI.
  • 2-mercaptopyrimidine - Organic Syntheses Procedure.
  • Synthetic design of novel uracil and thiouracil derivatives - International Journal of Chemical Studies.
  • Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds - Juniper Publishers.

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Comparative

Head-to-head comparison of different synthetic routes to 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

The following guide provides a head-to-head comparison of synthetic routes to 6-Cyclobutyl-2-mercaptopyrimidin-4-ol , a critical heterocyclic scaffold used in the development of CXCR2 antagonists and antibacterial agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head comparison of synthetic routes to 6-Cyclobutyl-2-mercaptopyrimidin-4-ol , a critical heterocyclic scaffold used in the development of CXCR2 antagonists and antibacterial agents.

Executive Summary

The synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol (also known as 6-cyclobutyl-2-thiouracil) hinges on the efficient preparation of its


-keto ester precursor, ethyl 3-cyclobutyl-3-oxopropionate .[1][2] While the final condensation with thiourea is a convergent standard, the route to the cyclobutyl precursor defines the overall process efficiency, cost, and scalability.

This guide compares the two dominant methodologies:

  • Route A (Magnesium Chelate Method): High-yielding, scalable, and cost-effective; ideal for process chemistry.[1][2]

  • Route B (Meldrum’s Acid Method): Operationally simple with high purity profiles; ideal for rapid medicinal chemistry iterations.

Head-to-Head Comparison

FeatureRoute A: Mg-Chelate (Recommended) Route B: Meldrum's Acid
Key Intermediate Magnesium enolate of malonateAcyl Meldrum's Acid
Overall Yield High (~85-90%) Moderate (~65-75%)
Atom Economy High (Loss of CO₂ only)Low (Loss of Acetone + CO₂)
Reagent Cost Low (MgCl₂, K-Malonate)High (Meldrum's Acid)
Scalability Excellent (>100g scale) Good, but waste removal is an issue
Safety Profile Mild exotherms; requires inert gasThermal decomposition of intermediate
Purity Profile High; requires acidic quenchVery High; often requires no chromatography

Synthetic Pathways Visualization[1][2]

SynthesisRoutes SM1 Cyclobutanecarbonyl Chloride Mg_Int Mg-Enolate Intermediate SM1->Mg_Int Route A: K-Ethyl Malonate MgCl2, Et3N AcylMeldrum Acyl Meldrum's Acid SM1->AcylMeldrum Route B: Meldrum's Acid Pyridine BetaKeto Ethyl 3-cyclobutyl- 3-oxopropionate Mg_Int->BetaKeto Acid Hydrolysis (-CO2) Product 6-Cyclobutyl-2- mercaptopyrimidin-4-ol BetaKeto->Product Condensation Reflux Meldrum Meldrum's Acid Meldrum->AcylMeldrum AcylMeldrum->BetaKeto EtOH Reflux (-Acetone, -CO2) Thiourea Thiourea (NaOEt/EtOH) Thiourea->Product

Figure 1: Dual-pathway strategy. Route A utilizes a magnesium chelate for high atom economy, while Route B employs Meldrum's acid for operational simplicity. Both converge at the


-keto ester.[1][2]

Detailed Experimental Protocols

Route A: The Magnesium Chelate Method (Process Scale)

Rationale: Magnesium chloride facilitates the C-acylation of the malonate half-ester under mild conditions, avoiding the strong bases (e.g., n-BuLi) typically required for dianion chemistry.[1]

Step 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropionate

  • Preparation: Charge a reactor with Potassium ethyl malonate (60.3 g, 354 mmol) and dry Acetonitrile (600 mL) under Argon. Cool to 10°C.[1][2]

  • Chelation: Add Triethylamine (75 mL, 540 mmol) followed by Magnesium Chloride (40.2 g, 422 mmol). Maintain internal temperature <25°C. Stir vigorously for 2.5 hours to form the magnesium enolate suspension.

  • Acylation: Cool to 0°C. Add Cyclobutanecarbonyl chloride (19.25 mL, 167 mmol) dropwise over 1 hour.

  • Reaction: Warm to room temperature and stir for 18 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc (700 mL). Quench with 2M HCl (~400 mL) to pH 5. Separate organic layer, wash with sat.[3][4][5] NaHCO₃ and brine.[5] Dry over MgSO₄ and concentrate.

    • Expected Yield: ~28.0 g (98%) as a light yellow oil.

    • Purity: Sufficient for next step without chromatography.[1][2]

Step 2: Cyclization to 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

  • Condensation: Dissolve the crude

    
    -keto ester (28.0 g, 164 mmol) in absolute Ethanol  (300 mL).
    
  • Reagent Addition: Add Thiourea (15.0 g, 197 mmol) and Sodium Ethoxide (21 wt% in EtOH, 65 mL).

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC or HPLC for disappearance of ester.

  • Isolation: Cool to room temperature. The sodium salt of the product may precipitate. Acidify the mixture with 10% HCl to pH ~3–4.

  • Purification: Filter the resulting precipitate. Wash with cold water and cold ethanol. Recrystallize from EtOH/Water if necessary.

    • Expected Yield: 75–85% (from ester).

Route B: The Meldrum’s Acid Method (Medicinal Chemistry Scale)

Rationale: This route avoids hygroscopic MgCl₂ and provides a very clean reaction profile, as the byproducts (acetone and CO₂) are volatile.

Step 1: Synthesis of Acyl Meldrum's Acid Intermediate

  • Acylation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous Dichloromethane (100 mL) containing Pyridine (19.8 g, 250 mmol). Cool to 0°C.[1][2][6][7]

  • Addition: Add Cyclobutanecarbonyl chloride (11.8 g, 100 mmol) dropwise. Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Wash with dilute HCl (to remove pyridine) and water. Dry and concentrate to yield the acylated intermediate.

Step 2: Alcoholysis to


-keto Ester [1][2]
  • Reflux: Dissolve the crude acyl Meldrum's acid in absolute Ethanol (100 mL).

  • Decarboxylation: Reflux for 4 hours. The intermediate undergoes alcoholysis and decarboxylation to form ethyl 3-cyclobutyl-3-oxopropionate .[1][2]

  • Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step.

Step 3: Cyclization

  • Follow the same Condensation protocol as Route A.

Critical Mechanism Analysis

The formation of the pyrimidine ring follows a nucleophilic addition-elimination sequence.[1][2]

  • Base Activation: Ethoxide deprotonates the thiourea (forming the thiolate/amido anion).

  • Attack 1: The thiourea nitrogen attacks the ketone carbonyl of the

    
    -keto ester (favored over the ester carbonyl due to electrophilicity).
    
  • Cyclization: The second nitrogen of the thiourea attacks the ester carbonyl, displacing ethoxide.

  • Tautomerization: The resulting intermediate tautomerizes to the stable aromatic pyrimidin-4-ol (or 4-one) form.[1][2]

Note on Tautomerism: The product exists in equilibrium between the thione (2-thioxo-4-one) and thiol (2-mercapto-4-ol) forms.[1][2] In solution, the thione form often predominates, but it is chemically named as the mercapto derivative in many catalogs.

References

  • Precursor Synthesis (Mg-Chelate)

    • Title: Synthesis of 3-Cyclobutyl-3-oxo-propionic acid ethyl ester via Magnesium Enolate.[1][2]

    • Source: ChemicalBook / SynQuest Protocols.[1][2]

    • URL:

  • Precursor Synthesis (Meldrum's Acid)

    • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis (Supporting Info).
    • Source: J. Org.[1][2] Chem. 2014, 79, 5, 2213–2225.

    • URL:[Link]

  • General Thiouracil Synthesis

    • Title: Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl Compounds.[1][2]

    • Source: ResearchGate / Synthetic Communications.[1][2]

    • URL:

Sources

Validation

A Research and Methodological Guide to Investigating the Bioactivity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Prepared by a Senior Application Scientist For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the synthesis and bioactivity screening of the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the synthesis and bioactivity screening of the novel compound 6-Cyclobutyl-2-mercaptopyrimidin-4-ol. While direct published data on this specific molecule is not currently available, this document provides a robust, hypothesis-driven framework for its investigation, drawing upon established methodologies for structurally related compounds.

Introduction and Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The introduction of a mercapto group and various alkyl substituents can significantly modulate this activity, often enhancing potency or altering the mechanism of action. The target of this guide, 6-Cyclobutyl-2-mercaptopyrimidin-4-ol, represents an unexplored chemical entity. Based on the well-documented anticancer and enzyme-inhibitory activities of analogous 2-mercaptopyrimidine derivatives, we hypothesize that 6-Cyclobutyl-2-mercaptopyrimidin-4-ol is likely to exhibit cytotoxic or anti-proliferative effects against cancer cell lines[3][4].

This guide provides a proposed synthetic route for the compound and a detailed, phased experimental workflow to test this hypothesis, from initial cytotoxicity screening to preliminary mechanism-of-action studies. The protocols are designed to be self-validating and are grounded in established scientific principles.

Proposed Synthesis of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

The synthesis of 6-substituted-2-mercaptopyrimidin-4-ols is typically achieved through the cyclocondensation of a β-ketoester with thiourea. We propose a similar approach for the synthesis of the title compound.

Reaction Scheme:

The primary synthetic route involves the reaction of ethyl 3-cyclobutyl-3-oxopropanoate with thiourea in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Step-by-Step Protocol:

  • Preparation of the β-ketoester (Ethyl 3-cyclobutyl-3-oxopropanoate): This starting material can be synthesized via a Claisen condensation between cyclobutyl methyl ketone and diethyl carbonate.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an equimolar amount of ethyl 3-cyclobutyl-3-oxopropanoate.

    • To this mixture, add a slight molar excess of thiourea.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the crude product, wash with cold water and a small amount of cold ethanol, and then dry under vacuum.

  • Purification: The crude 6-Cyclobutyl-2-mercaptopyrimidin-4-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Bioactivity Screening: A Phased Approach

The following experimental plan is designed to efficiently screen for and characterize the potential anticancer activity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol.

Phase 1: General Cytotoxicity Screening

The initial phase aims to determine if the compound exhibits broad cytotoxic effects against a panel of cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).

    • Culture the cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol in DMSO. Prepare serial dilutions in culture media to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

    • Replace the media in the wells with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
A5496-Cyclobutyl-2-mercaptopyrimidin-4-olExperimental Value
MCF-76-Cyclobutyl-2-mercaptopyrimidin-4-olExperimental Value
HCT1166-Cyclobutyl-2-mercaptopyrimidin-4-olExperimental Value
HEK2936-Cyclobutyl-2-mercaptopyrimidin-4-olExperimental Value
A549Doxorubicin (Positive Control)Literature/Experimental Value
Phase 2: Preliminary Mechanism of Action Studies

If significant cytotoxicity is observed in Phase 1, the next step is to investigate the potential mechanism of cell death.

Experimental Workflow for Mechanism of Action:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action start Treat Cancer Cell Lines with 6-Cyclobutyl-2-mercaptopyrimidin-4-ol viability MTT/MTS Assay (72h incubation) start->viability ic50 Calculate IC50 Values viability->ic50 decision IC50 < Threshold? ic50->decision apoptosis Apoptosis Assay (Annexin V/PI Staining) decision->apoptosis Yes cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) decision->cell_cycle Yes flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Caption: Proposed experimental workflow for bioactivity screening.

1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat the most sensitive cancer cell line with 6-Cyclobutyl-2-mercaptopyrimidin-4-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

2. Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and treat them with RNase A.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.

Comparison with Alternatives and Interpretation of Results

The bioactivity of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol should be compared with standard chemotherapeutic agents (e.g., doxorubicin, paclitaxel) and structurally related pyrimidine-based drugs.

Interpreting Potential Outcomes:

  • High Potency and Selectivity: A low IC₅₀ value in cancer cells with a significantly higher IC₅₀ in non-cancerous cells would indicate promising therapeutic potential.

  • Induction of Apoptosis: An increase in the Annexin V-positive cell population would suggest that the compound induces programmed cell death, a desirable characteristic for an anticancer agent.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) can provide insights into the compound's molecular target. For instance, it might interfere with microtubule formation or DNA replication.

Future Directions

Should the initial in vitro screening yield positive results, subsequent investigations could include:

  • Target Identification: Employing techniques such as thermal shift assays, affinity chromatography, or computational docking studies to identify the molecular target(s) of the compound.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol to optimize its potency and pharmacokinetic properties.

This guide provides a foundational framework for the systematic investigation of 6-Cyclobutyl-2-mercaptopyrimidin-4-ol. By following these logically structured and experimentally sound protocols, researchers can effectively elucidate the potential therapeutic value of this novel chemical entity.

References

  • Benchchem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.
  • Chan, G. L., Doetsch, P. W., & Haseltine, W. A. (1985). Cyclobutane pyrimidine dimers and (6-4) photoproducts block polymerization by DNA polymerase I. Biochemistry, 24(21), 5723–5728.
  • MDPI. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives.
  • PMC. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach.
  • SciSpace. (n.d.). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction.
  • Smolecule. (n.d.). Experimental Protocols and Key Findings.
  • Zhang, et al. (n.d.). Design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol as potent GPR84 agonists.

Sources

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